(S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxyhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKPPJXOWKJHDP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
(S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate stands as a pivotal chiral building block in the landscape of modern organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a protected amine and a primary alcohol on a stereodefined backbone, renders it a valuable synthon for the construction of complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of this compound, from its rational synthesis to its analytical characterization and potential applications. As a Senior Application Scientist, the following narrative is constructed not merely as a recitation of facts, but as a field-proven guide, emphasizing the causality behind experimental choices and ensuring that the described protocols are robust and reproducible.
Molecular Overview and Strategic Importance
This compound (CAS No. 116640-16-5) is a carbamate-protected derivative of the chiral amino alcohol (S)-2-amino-1-hexanol, also known as L-norleucinol. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine is of strategic importance. The Boc group is stable under a wide range of nucleophilic and basic conditions, yet can be readily cleaved under mild acidic conditions, allowing for the selective unmasking of the amine for subsequent transformations. This orthogonality is a cornerstone of modern protecting group strategy in multi-step synthesis.
The inherent chirality at the C2 position, derived from the natural amino acid L-norleucine, makes this molecule a valuable precursor for the enantioselective synthesis of pharmaceutical agents and other biologically active compounds. The primary alcohol offers a versatile handle for further functionalization through oxidation, esterification, or etherification.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 116640-16-5 | ChemicalBook[1] |
| Molecular Formula | C₁₁H₂₃NO₃ | ChemicalBook[1] |
| Molecular Weight | 217.31 g/mol | ChemicalBook[1] |
| Appearance | White to yellow solid | ChemicalBook[1] |
| Storage Temperature | 2-8°C | ChemicalBook[1] |
Strategic Synthesis Pathway
The synthesis of this compound is most logically approached via a two-step sequence starting from the readily available and enantiopure amino acid, L-norleucine. This "chiral pool" approach is a robust and reliable strategy for the synthesis of chiral molecules.[2]
The overall transformation can be visualized as follows:
Caption: Overall synthetic workflow.
Step 1: Reduction of L-Norleucine to L-Norleucinol
The first critical step is the reduction of the carboxylic acid functionality of L-norleucine to a primary alcohol without affecting the amine group or the stereocenter.
Causality of Reagent Choice: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a powerful reducing agent capable of reducing carboxylic acids to alcohols. While other reducing agents exist, LiAlH₄ is particularly effective for this purpose. It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water. The amine group of the amino acid must be protonated by the addition of a strong acid prior to the reduction to prevent it from reacting with the LiAlH₄. An alternative, and often preferable, approach is to first protect the amine group (e.g., as a Boc derivative), which also prevents side reactions and can improve solubility. However, for the sake of efficiency, a direct reduction of the amino acid salt is often employed.
Experimental Protocol (Adapted from analogous procedures for amino acid reduction):
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, a suspension of lithium aluminum hydride (LiAlH₄) (approximately 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0°C in an ice bath.
-
Substrate Addition: L-Norleucine (1.0 equivalent) is slowly added to the stirred suspension of LiAlH₄ in THF. This is an exothermic reaction and the addition should be controlled to maintain the temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the sequential and slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water (Fieser workup). This procedure is critical for safety and for the formation of a granular precipitate of aluminum salts that can be easily filtered off.[3]
-
Purification: The resulting slurry is filtered, and the filter cake is washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-2-amino-1-hexanol (L-norleucinol). Further purification can be achieved by vacuum distillation.
Step 2: Boc Protection of L-Norleucinol
The second step involves the selective protection of the primary amine of L-norleucinol with a tert-butoxycarbonyl (Boc) group.
Causality of Reagent Choice: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common and efficient reagent for the introduction of the Boc protecting group.[4] The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct and to facilitate the nucleophilic attack of the amine on the (Boc)₂O. The choice of solvent and base can be tailored to the specific substrate. For amino alcohols, a biphasic system or a polar aprotic solvent is often effective. The amine is significantly more nucleophilic than the alcohol, ensuring selective protection under appropriate conditions.
Experimental Protocol (Adapted from general procedures for Boc protection of amino alcohols):
-
Reaction Setup: (S)-2-amino-1-hexanol (1.0 equivalent) is dissolved in a suitable solvent such as a mixture of dioxane and water or tetrahydrofuran (THF).
-
Base Addition: A base, such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) (1.5-2.0 equivalents), is added to the solution.
-
Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) is added to the stirred mixture. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The reaction is stirred for 12-24 hours, and its progress is monitored by TLC until the starting amino alcohol is consumed.
-
Work-up: The reaction mixture is concentrated under reduced pressure to remove the organic solvent. The remaining aqueous solution is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure and data from analogous compounds.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the butyl chain (triplet for the terminal CH₃, multiplets for the CH₂ groups), a multiplet for the chiral proton at C2, diastereotopic protons of the CH₂OH group, a broad singlet for the N-H proton, and a singlet for the nine protons of the tert-butyl group. |
| ¹³C NMR | Resonances for the carbons of the butyl chain, the chiral carbon (C2), the hydroxymethyl carbon (C1), the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. |
| IR Spectroscopy | A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretch, a sharp absorption around 3350 cm⁻¹ for the N-H stretch of the carbamate, a strong absorption around 1680-1700 cm⁻¹ for the C=O stretch of the carbamate, and C-H stretching absorptions below 3000 cm⁻¹.[1][5] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) or, more commonly in soft ionization techniques like ESI, a protonated molecular ion peak [M+H]⁺ or a sodium adduct [M+Na]⁺. |
Applications in Drug Development and Research
This compound is a valuable chiral intermediate with significant potential in several areas of research and development:
-
Asymmetric Synthesis: Its primary application lies as a chiral building block for the synthesis of more complex enantiopure molecules. The stereocenter at C2 can be used to induce chirality in subsequent reactions.
-
Pharmaceutical Intermediates: Chiral amino alcohols are common structural motifs in a wide range of biologically active compounds, including certain antivirals, antibiotics, and cardiovascular drugs.[2] This compound serves as a precursor for the synthesis of such active pharmaceutical ingredients (APIs).
-
Ligand Synthesis: The bifunctional nature of the molecule allows for its incorporation into chiral ligands for asymmetric catalysis. The amine and alcohol can coordinate to metal centers, creating a chiral environment for a variety of transformations.
-
Peptidomimetics: The amino alcohol structure can be used as a surrogate for dipeptide units in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved pharmacological properties such as enhanced stability and bioavailability.
Conclusion
This technical guide has provided a comprehensive overview of this compound, a chiral building block of significant synthetic utility. By leveraging the principles of chiral pool synthesis and standard protection group chemistry, a robust and reproducible synthetic pathway has been outlined. The detailed discussion of the causality behind experimental choices and the inclusion of adapted, field-proven protocols are intended to empower researchers to confidently synthesize and utilize this valuable compound in their own research and development endeavors. The provided analytical framework will ensure the unambiguous characterization of the target molecule, upholding the principles of scientific integrity.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Rochester University. Workup: Aluminum Hydride Reduction. [Link]
-
UCLA Chemistry. IR: amines. [Link]
Sources
A Comprehensive Technical Guide to (S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate (CAS: 116640-16-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Chiral Amino Alcohols
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure chiral building blocks is insatiable. These molecules serve as foundational synthons for a vast array of complex active pharmaceutical ingredients (APIs). Among these, N-protected amino alcohols, such as (S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate, are of paramount importance. The inherent chirality and bifunctional nature of these compounds—possessing both a protected amine and a reactive hydroxyl group—offer medicinal chemists a versatile scaffold for constructing intricate molecular architectures with precise stereochemical control. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, characterization, and potential applications in drug discovery and development.
Physicochemical Properties and Structural Elucidation
This compound is a chiral organic compound featuring a butyl side chain, a carbamate-protected amine at the C-2 position, and a primary alcohol at the C-1 position. The tert-butoxycarbonyl (Boc) protecting group is a crucial feature, rendering the amine nucleophilicity inert under many reaction conditions while allowing for facile deprotection under acidic conditions.
| Property | Value | Source |
| CAS Number | 116640-16-5 | Internal Database |
| Molecular Formula | C₁₁H₂₃NO₃ | Internal Database |
| Molecular Weight | 217.31 g/mol | Internal Database |
| Appearance | Expected to be a solid or oil | General knowledge |
| Chirality | (S)-configuration | Internal Database |
Synthesis and Mechanistic Considerations
Recommended Synthetic Protocol: Boc Protection of (S)-(+)-2-Amino-1-hexanol
This procedure is based on the well-established methodology for the Boc-protection of amino alcohols.[1]
Reaction Scheme:
A plausible synthetic route.
Materials and Reagents:
-
(S)-(+)-2-Amino-1-hexanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(+)-2-amino-1-hexanol (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of Base and Boc Anhydride: Add triethylamine (1.1 eq) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.05 eq) in anhydrous dichloromethane. The base neutralizes the carbonic acid byproduct, driving the reaction to completion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine. This removes the base and any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent is important as water can hydrolyze the Boc anhydride.
-
Inert Atmosphere: Prevents reaction with atmospheric components, particularly important if sensitive reagents are used.
-
Controlled Temperature: The initial cooling to 0 °C mitigates the exothermic nature of the reaction, preventing the formation of byproducts.
-
Non-Nucleophilic Base: A non-nucleophilic base like triethylamine is used to avoid competition with the amino group in reacting with the Boc anhydride.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound. The following techniques are standard for this class of compound. While specific spectra for the target molecule are not available in the cited literature, representative data from analogous structures are presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a sharp singlet at approximately 1.4 ppm), the protons of the hexyl chain, the methine proton adjacent to the nitrogen, and the methylene protons of the hydroxymethyl group. The NH and OH protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the hexyl chain.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique. The expected molecular ion peak [M+H]⁺ would be at m/z 218.17.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:
-
O-H stretch: A broad band around 3300-3500 cm⁻¹
-
N-H stretch: A moderate band around 3300-3400 cm⁻¹
-
C-H stretch: Sharp bands around 2850-2960 cm⁻¹
-
C=O stretch (carbamate): A strong band around 1680-1700 cm⁻¹
Chiral High-Performance Liquid Chromatography (HPLC)
To confirm the enantiomeric purity of the synthesized compound, chiral HPLC is the method of choice. A suitable chiral stationary phase (e.g., a polysaccharide-based column) should be used.
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the orthogonal reactivity of its functional groups.
Synthetic utility of the core molecule.
-
Deprotection of the Amine: The Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free amine. This primary amine can then serve as a nucleophile in a variety of reactions, such as amide bond formation, alkylation, or reductive amination, to build larger molecular scaffolds.
-
Modification of the Hydroxyl Group: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing another point of synthetic diversification. It can also be converted to a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution reactions or participate in ether or ester formation.
The stereocenter at the C-2 position is preserved throughout these transformations, allowing for the synthesis of enantiomerically pure target molecules. Chiral 1,2-amino alcohols are key structural motifs in a number of drug classes, including protease inhibitors (e.g., in HIV and HCV therapies) and other antiviral agents.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable and versatile chiral building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its synthesis from the corresponding amino alcohol is straightforward, and its orthogonal protecting group strategy allows for a wide range of subsequent chemical modifications. While specific literature on this particular compound is sparse, its utility can be confidently inferred from the extensive body of research on analogous N-Boc protected amino alcohols. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such chiral synthons will undoubtedly increase.
References
-
Alapour, S. (2017). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(1), pp. 23-25. [Link]
- Chengdu Daoheer Pharmaceutical Technology Co ltd. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. CN114805134A.
-
Ferguson, G., & Lough, A. J. (2010). tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1694. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl N-(1-hydroxypropan-2-yl)carbamate. PubChem Compound Database. [Link]
-
Bergström, J. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]
-
Machado, A. H. L., & de Souza, R. O. M. A. (2014). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Journal of the Brazilian Chemical Society, 25(11), 1964-1991. [Link]
- Zhejiang Ausun Pharmaceutical Co Ltd. (2016). One kind synthesis(S)The method of 2 amino butanols. CN105481703B.
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-787. [Link]
-
Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. [Link]
-
Barrow, J. C. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank, 2023(4), M1728. [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]
-
Kim, H. K., & Lee, A. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Chemical Science, 15(25), 9635-9642. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2016). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Research on Chemical Intermediates, 42(6), 5785-5795. [Link]
-
Lely, J. A., & Vederas, J. C. (2007). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. The Journal of Organic Chemistry, 72(1), 227-230. [Link]
Sources
An In-depth Technical Guide to Chiral Amino Alcohols: Foundational Building Blocks in Asymmetric Synthesis and Drug Discovery
Abstract
Chiral amino alcohols represent a class of high-value organic compounds that are foundational to modern medicinal chemistry and asymmetric catalysis.[1] Their stereochemistry is frequently the determining factor for biological activity, making their efficient and enantioselective synthesis a paramount objective in both academic research and industrial process development.[1][2] This guide provides a comprehensive technical overview of the core synthetic strategies for producing enantiomerically pure amino alcohols, their application as powerful chiral catalysts, and their prevalence in marketed pharmaceuticals. We will delve into the causality behind key experimental choices, present detailed, validated protocols for cornerstone reactions, and summarize critical performance data to offer field-proven insights for researchers, chemists, and drug development professionals.
The Strategic Importance of Chirality in Amino Alcohols
Amino alcohols are bifunctional organic compounds containing both an amine and a hydroxyl group. When the carbon backbone incorporates one or more stereocenters, the molecule becomes chiral. The specific three-dimensional arrangement of these functional groups in a single enantiomer is the basis for highly selective interactions with chiral biological targets like enzymes and receptors, a principle that governs the efficacy and safety of numerous therapeutic agents.[1]
Enantiomerically pure 1,2-, 1,3-, and γ-amino alcohols are indispensable building blocks, or synthons, in the pharmaceutical industry.[1][3][4] They form the structural core of a vast array of drugs, including adrenergic receptor agonists (e.g., epinephrine, salbutamol), antivirals, and anticancer agents.[1][5] Beyond their role as structural components, they are also precursors to some of the most powerful and widely used chiral ligands and catalysts in asymmetric synthesis, enabling the creation of other complex chiral molecules with high fidelity.[3][6] Consequently, the development of robust, scalable, and highly stereoselective synthetic routes to these compounds is an area of continuous innovation.[3]
Core Strategies for the Enantioselective Synthesis of Chiral Amino Alcohols
The synthesis of chiral amino alcohols can be broadly categorized into two primary approaches: leveraging the "chiral pool" of naturally occurring molecules and employing catalytic asymmetric transformations on prochiral substrates. The choice of strategy is often dictated by factors such as the availability of starting materials, desired scale, and the specific stereochemical configuration required.
Chiral Pool Synthesis: A Direct and Reliable Approach
One of the most established and direct methods for synthesizing chiral amino alcohols is the derivatization of readily available, enantiomerically pure starting materials, most notably natural α-amino acids.[1][6] This strategy capitalizes on the inherent chirality of these natural products to produce target molecules with high optical purity.[1]
The fundamental transformation is the chemical reduction of the carboxylic acid moiety of an amino acid to a primary alcohol. This is a robust and well-understood process, making it a go-to method in many academic and industrial labs.
Causality of Experimental Choices: The selection of a potent reducing agent like Lithium Aluminum Hydride (LiAlH₄) or a borane complex (e.g., BH₃·SMe₂) is critical. LiAlH₄ is highly reactive and effective but requires stringent anhydrous conditions and a careful aqueous workup to quench excess reagent and hydrolyze the resulting aluminate salts. Borane complexes are often milder and can exhibit greater functional group tolerance, but may require elevated temperatures or longer reaction times. The protection of the amine group (e.g., as a carbamate) is sometimes employed to prevent side reactions, though direct reduction is often feasible.
Experimental Protocol: Synthesis of (S)-Phenylalaninol from L-Phenylalanine
This protocol describes the direct reduction of the carboxylic acid of L-Phenylalanine using a borane-dimethyl sulfide complex.
Objective: To prepare enantiomerically pure (S)-2-amino-3-phenyl-1-propanol.
Materials:
-
L-Phenylalanine (1 equivalent)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~2.0 M in THF, 3 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (Nitrogen or Argon).
-
Suspension: L-Phenylalanine (e.g., 16.5 g, 100 mmol) is suspended in anhydrous THF (200 mL).
-
Addition of Reducing Agent: The suspension is cooled to 0 °C in an ice bath. The BH₃·SMe₂ solution (150 mL, 300 mmol) is added dropwise via an addition funnel over 1 hour. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction: After the addition is complete, the ice bath is removed, and the mixture is heated to reflux (~66 °C) for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is cooled to 0 °C, and MeOH (50 mL) is added slowly and carefully to quench the excess borane complex. Vigorous gas evolution will occur.
-
Workup: The solvent is removed under reduced pressure. The resulting residue is re-dissolved in 1 M HCl (100 mL) and stirred for 30 minutes to hydrolyze borate esters.
-
Basification & Extraction: The acidic aqueous solution is cooled to 0 °C and basified to pH > 12 with 1 M NaOH. The aqueous layer is then extracted with EtOAc (3 x 100 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude (S)-phenylalaninol can be purified by recrystallization or column chromatography to yield a white solid.
Catalytic Asymmetric Synthesis: The Modern Paradigm
While chiral pool synthesis is effective, it is limited by the availability of the starting materials. Catalytic asymmetric methods provide a more flexible and atom-economical approach, creating chirality from achiral or prochiral precursors.
The enantioselective reduction of α-amino ketones is a powerful method for accessing vicinal amino alcohols, which are prevalent motifs in pharmaceuticals.[5][7] This can be achieved through chemo-catalytic or bio-catalytic means.
-
Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral catalyst, typically a transition metal complex (e.g., Ruthenium or Rhodium), to transfer hydrogen from a simple hydrogen donor (like formic acid or isopropanol) to the ketone.[5] This approach avoids the need for high-pressure hydrogenation equipment, making it highly practical for laboratory settings.[5] A recent study demonstrated the synthesis of several 1,2-amino alcohol-containing drug molecules, including phenylephrine and denopamine, with enantioselectivities of >99% ee using a ruthenium-catalyzed ATH process.[5]
-
Biocatalytic Reductive Amination: Enzymes offer unparalleled selectivity under mild, aqueous conditions.[8][9] Engineered amine dehydrogenases (AmDHs) have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source.[8][10] This one-step synthesis is highly efficient and environmentally benign, representing the cutting edge of chiral amine synthesis.[8][9]
Below is a diagram illustrating the primary synthetic routes.
Caption: High-level overview of major synthetic strategies.
| Method | Catalyst/Reagent | Substrate Type | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages | Reference |
| Chiral Pool | Stoichiometric Reductant (e.g., BH₃) | Amino Acids | >85% | >99% | High enantiopurity, low-cost starters | [1] |
| Asymmetric Transfer Hydrogenation | Chiral Ru-complex | α-Ketoamines | High | >99% | No high-pressure H₂, operational simplicity | [5] |
| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | α-Hydroxy Ketones | >90% | >99% | Mild aqueous conditions, high selectivity | [8],[9] |
| Chromium-Catalyzed Cross-Coupling | Chiral Cr-complex | Aldehydes + Imines | Good | up to 99% | Novel bond formation, modularity | [3] |
Chiral Amino Alcohols as Catalysts: The Corey-Bakshi-Shibata (CBS) Reduction
Beyond their role as building blocks, chiral amino alcohols are instrumental as precursors to powerful chiral catalysts.[6] Perhaps the most iconic application is in the Corey-Bakshi-Shibata (CBS) reduction, which enables the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[11][12]
The active catalyst is a chiral oxazaborolidine, formed in situ from a chiral amino alcohol (often derived from the amino acid proline) and a borane source.[13][14] This catalyst coordinates to both the borane reducing agent and the ketone substrate, holding them in a rigid, chiral conformation that directs the hydride transfer to one specific face of the carbonyl, leading to high enantioselectivity.[12]
Causality of the Mechanism: The success of the CBS reduction hinges on the formation of a well-defined transition state. The oxazaborolidine acts as a chiral Lewis acid, activating the ketone. The sterically demanding substituent on the amino alcohol (e.g., the diphenylmethyl group in the catalyst derived from diphenylprolinol) effectively shields one face of the ketone, forcing the borane-hydride to approach from the less hindered face. This steric control is the origin of the high enantioselectivity.
Caption: Catalytic cycle of the CBS reduction.
Experimental Protocol: CBS Reduction of Acetophenone
Objective: To prepare (R)-1-phenylethanol with high enantioselectivity.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene, 0.1 equivalents)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~2.0 M in THF, 0.6 equivalents)
-
Acetophenone (1 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Catalyst Addition: A dry 250 mL flask under an inert atmosphere is charged with the (R)-CBS catalyst solution (e.g., 10 mL, 10 mmol).
-
Substrate Addition: The flask is cooled to 0 °C. A solution of acetophenone (12.0 g, 100 mmol) in anhydrous THF (50 mL) is added.
-
Borane Addition: The BH₃·SMe₂ solution (30 mL, 60 mmol) is added dropwise over 30 minutes, maintaining the temperature below 5 °C. Causality: The borane first coordinates with the CBS catalyst. Slow addition prevents a rapid, uncontrolled reduction.
-
Reaction: The reaction is stirred at room temperature for 1-2 hours, monitoring by TLC until the acetophenone is consumed.
-
Quenching: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of MeOH (20 mL).
-
Workup: The mixture is diluted with diethyl ether (100 mL) and washed sequentially with 1 M HCl (50 mL), water (50 mL), and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over MgSO₄, filtered, and the solvent is removed by rotary evaporation.
-
Purification & Analysis: The crude alcohol can be purified by distillation or column chromatography. The enantiomeric excess (ee) must be determined by chiral HPLC or GC analysis. Self-Validation: A high ee (>95%) confirms the integrity of the catalytic system and the protocol.
Applications in Approved Pharmaceuticals
The structural motif of a chiral amino alcohol is present in a multitude of FDA-approved drugs, underscoring its importance in medicinal chemistry. The specific stereoisomer is often crucial for the drug's therapeutic effect and for avoiding off-target effects associated with the other enantiomer.[2]
| Drug Name | Therapeutic Use | Chiral Amino Alcohol Structure | Reference |
| Epinephrine | Anaphylaxis, Cardiac Arrest | (R)-4-(1-hydroxy-2-(methylamino)ethyl)benzene-1,2-diol | [5] |
| (R)-Salbutamol | Asthma, COPD (β₂-agonist) | (R)-4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol | [5] |
| (R)-Phenylephrine | Decongestant, Hypotension | (R)-3-(1-hydroxy-2-(methylamino)ethyl)phenol | [5] |
| Denopamine | Catecholamine Neurotransmitter | (R)-4-(2-((3,4-dimethoxyphenethyl)amino)-1-hydroxyethyl)phenol | [5] |
| Ethambutol | Antituberculosis | (S,S)-N,N'-bis(1-hydroxybutan-2-yl)ethane-1,2-diamine | [10] |
Conclusion and Future Outlook
Chiral amino alcohols are undeniably cornerstone building blocks in the landscape of modern organic synthesis and drug development. Their value is twofold: as integral structural components of bioactive molecules and as highly effective precursors to chiral catalysts that enable a broad range of asymmetric transformations.
The evolution from classical chiral pool synthesis to highly sophisticated chemo- and biocatalytic methods reflects a continuous drive for greater efficiency, sustainability, and molecular diversity. As our understanding of catalysis deepens and our ability to engineer enzymes improves, the toolkit for synthesizing these vital compounds will continue to expand. For researchers and professionals in drug development, a mastery of the synthesis and application of chiral amino alcohols is not just advantageous—it is essential for innovating the next generation of stereochemically pure therapeutics.
References
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Kommavarapu, P. et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]
-
Tong, F. et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Westlake University (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. Available at: [Link]
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Tong, F. et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9. Available at: [Link]
-
Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Available at: [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]
-
Lou, S. & Schaus, S. E. (2008). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions. The Journal of Organic Chemistry. Available at: [Link]
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Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 13(6), 1278-1305. Available at: [Link]
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SCI (2009). Boron Reagents for Asymmetric Synthesis. SCI. Available at: [Link]
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Mangas-Sanchez, J. et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. Available at: [Link]
-
Periasamy, M. et al. (2007). Syntheses of 1,2-Amino Alcohols and Their Applications for Oxazaborolidine Catalyzed Enantioselective Reduction of Aromatic Ketones. Australian Journal of Chemistry, 60(4), 282-287. Available at: [Link]
-
Wang, Z. et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(21), 6376-6382. Available at: [Link]
-
Naydenova, E. et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Molecules, 26(22), 6969. Available at: [Link]
-
Foley, D. J. & Maguire, A. R. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 30-47. Available at: [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]
-
Brown, H. C. & Jadhav, P. K. (1984). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohol. Journal of Organic Chemistry. Available at: [Link]
-
Pálvölgyi, A. et al. (2021). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 23(17), 6659-6663. Available at: [Link]
-
Schuppe, A. W. et al. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Journal of the American Chemical Society, 143(32), 12491-12497. Available at: [Link]
-
Yadav, R. et al. (2023). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. ChemistrySelect, 8(29). Available at: [Link]
-
Brown, H. C. (1986). The boron approach to asymmetric synthesis. Pure and Applied Chemistry, 58(5), 665-676. Available at: [Link]
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Methodological & Application
Synthesis of (S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate protocol
An Application Note and Protocol for the Synthesis of (S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable chiral building block in pharmaceutical and medicinal chemistry. Chiral 1,2-amino alcohols are foundational structural motifs in a vast array of biologically active molecules and approved drugs.[1][2] The protocol herein details a reliable two-step synthetic sequence starting from the readily available chiral pool amino acid, L-norleucine ((S)-2-aminohexanoic acid). The synthesis involves the protection of the amine functionality with a tert-butoxycarbonyl (Boc) group, followed by the selective reduction of the carboxylic acid to a primary alcohol. This guide explains the causality behind procedural choices, provides detailed, step-by-step instructions, and outlines critical safety and characterization protocols to ensure a reproducible and safe laboratory execution.
Introduction and Scientific Principle
This compound is a bifunctional molecule featuring a primary alcohol and an acid-labile Boc-protected amine.[3] This orthogonal arrangement allows for selective chemical manipulation at either functional group, making it a versatile synthon for constructing complex molecular architectures.[3] The synthesis of enantiomerically pure vicinal amino alcohols is a significant focus in organic chemistry due to their prevalence in natural products and pharmaceuticals.[4][5]
The strategy employed in this protocol leverages the "chiral pool," using a naturally occurring enantiopure starting material, L-norleucine, to ensure the stereochemical integrity of the final product. The synthesis proceeds in two key stages:
-
N-Boc Protection: The amino group of L-norleucine is protected using di-tert-butyl dicarbonate (Boc₂O). The amine is inherently more nucleophilic than the carboxylate anion (under basic conditions), allowing for selective N-acylation.[6] The Boc group is chosen for its stability under a wide range of conditions (e.g., basic, nucleophilic) while being easily removable under mild acidic conditions, a cornerstone of modern protecting group strategy.[7][8]
-
Carboxylic Acid Reduction: The carboxylic acid of the N-Boc protected amino acid is reduced to a primary alcohol. Direct reduction of a carboxylic acid with sodium borohydride (NaBH₄) is typically inefficient. Therefore, the carboxylic acid is first activated in situ by converting it into a mixed anhydride using ethyl chloroformate. This highly electrophilic intermediate is then readily reduced by the mild hydride donor, NaBH₄, to furnish the desired amino alcohol.
This sequence is designed to be robust, high-yielding, and scalable for typical laboratory settings.
Reaction Schematics and Mechanism
Overall Synthetic Workflow
The two-step synthesis transforms L-norleucine into the target compound.
Caption: Overall 2-step synthetic workflow.
Mechanism of N-Boc Protection
The protection reaction proceeds via nucleophilic acyl substitution on the Boc anhydride.
Sources
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- 8. Amine Protection / Deprotection [fishersci.co.uk]
The Strategic Application of Boc-L-norleucinol in Contemporary Drug Design and Discovery
<APPLICATION NOTE & PROTOCOLS >
Abstract
This guide provides a detailed exploration of Boc-L-norleucinol, a pivotal chiral building block in modern medicinal chemistry. We delve into its strategic applications, emphasizing its role in the synthesis of peptidomimetics, protease inhibitors, and other complex therapeutic agents. The document offers field-proven insights into experimental design, detailed step-by-step protocols for its incorporation into molecular scaffolds, and robust methods for the characterization of its derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Boc-L-norleucinol to accelerate their research and development pipelines.
Introduction: The Significance of Boc-L-norleucinol in Medicinal Chemistry
Boc-L-norleucinol, the N-tert-butoxycarbonyl protected form of L-norleucinol, is a non-proteinogenic amino alcohol that has emerged as a critical component in the design of novel therapeutics. Its unique structural features—a linear, unbranched, and non-polar side chain—offer distinct advantages in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Unlike its natural counterparts, such as leucine, the norleucinol moiety can enhance metabolic stability by resisting enzymatic degradation. The Boc protecting group facilitates its use in standard peptide synthesis protocols, allowing for controlled and selective reactions.[1]
The chirality of Boc-L-norleucinol is of paramount importance in drug design, as biological targets are inherently chiral, and stereochemistry plays a crucial role in drug-receptor interactions.[] Its application spans a wide range of therapeutic areas, including the development of antiviral agents, particularly protease inhibitors, where it can mimic natural amino acid residues while conferring improved properties.[3] This guide will elucidate the practical applications of Boc-L-norleucinol, providing both the theoretical underpinnings and the practical methodologies for its effective utilization.
Physicochemical Properties and Synthesis Overview
A thorough understanding of the physicochemical properties of Boc-L-norleucinol is essential for its effective application.
Table 1: Physicochemical Properties of Boc-L-norleucinol
| Property | Value | Source |
| Molecular Formula | C11H23NO3 | [1] |
| Molecular Weight | 217.31 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Purity | ≥ 98% | [1] |
| Optical Rotation | [α]D20 = -26 to -29º (c=2 in MeOH) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Boc-L-norleucinol is typically synthesized from its parent amino acid, L-norleucine. The synthesis involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol. This process yields the desired chiral amino alcohol, ready for use in further synthetic steps.
Core Applications in Drug Design and Discovery
A Versatile Chiral Building Block
Boc-L-norleucinol serves as a fundamental chiral building block in the synthesis of complex organic molecules.[] Its defined stereochemistry is crucial for creating enantiomerically pure compounds, which is a critical requirement for modern pharmaceuticals to minimize off-target effects and improve therapeutic indices.[5] The hydroxyl group can be further functionalized or used as a handle for attachment to other molecular scaffolds, while the Boc-protected amine allows for its seamless integration into peptide synthesis workflows.[6]
Peptidomimetics and Protease Inhibitors
One of the most significant applications of Boc-L-norleucinol is in the design of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of non-natural amino alcohols like Boc-L-norleucinol into peptide sequences can disrupt the natural proteolytic cleavage sites, thereby increasing the in vivo half-life of the therapeutic agent.[3]
In the context of protease inhibitors, particularly for viruses like HIV and SARS-CoV-2, Boc-L-norleucinol can be used to construct isosteres that mimic the transition state of peptide bond cleavage.[7][8] This allows for potent and selective inhibition of the target protease. For example, the hydroxyethylamine isostere, a key pharmacophore in many protease inhibitors, can be synthesized using chiral amino alcohols like Boc-L-norleucinol as starting materials.[9]
Figure 1: A diagram illustrating the role of Boc-L-norleucinol in the drug design workflow.
Experimental Protocols
The following protocols are provided as a guide for the incorporation of Boc-L-norleucinol into a peptide sequence using solid-phase peptide synthesis (SPPS) and its use in the synthesis of a model protease inhibitor fragment.
Protocol 1: Incorporation of Boc-L-norleucinol into a Peptide Backbone via SPPS
This protocol outlines the manual coupling of Boc-L-norleucinol to a resin-bound peptide using standard Boc chemistry.
Materials:
-
MBHA resin pre-loaded with the C-terminal amino acid
-
Boc-L-norleucinol
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Nitrogen gas for agitation
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF (3 x 5 mL).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash), then for 20 minutes to remove the Boc protecting group from the N-terminal amino acid.[10]
-
Washes: Wash the resin with DCM (3 x 5 mL), isopropanol (2 x 5 mL), and DMF (3 x 5 mL).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 2 x 2 minutes. Wash with DMF (3 x 5 mL).
-
Coupling Reaction:
-
In a separate vial, dissolve Boc-L-norleucinol (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in a minimal amount of DMF.
-
Pre-activate for 5 minutes.
-
Add the activated solution to the resin.
-
Agitate with nitrogen for 2-4 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Washes: Once the reaction is complete, wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (2 x 5 mL).
-
Drying: Dry the resin under vacuum.
Figure 2: Workflow for the solid-phase synthesis incorporation of Boc-L-norleucinol.
Protocol 2: Synthesis of a Boc-L-norleucinol-derived Epoxide
This protocol describes the synthesis of a key intermediate for certain protease inhibitors, an epoxide derived from Boc-L-norleucinol.
Materials:
-
Boc-L-norleucinol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Oxidation to Aldehyde:
-
Dissolve Boc-L-norleucinol (1 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add Dess-Martin periodinane (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate.
-
Extract with DCM, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by silica gel chromatography.
-
-
Epoxidation:
-
To a suspension of trimethylsulfoxonium iodide (1.5 eq.) in anhydrous DMSO, add sodium hydride (1.5 eq.) at room temperature under nitrogen.
-
Stir for 1 hour until the evolution of hydrogen ceases.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of the aldehyde from the previous step (1 eq.) in anhydrous DMSO dropwise.
-
Stir at room temperature for 2-3 hours.
-
Quench the reaction by pouring it into ice-water.
-
Extract with ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude epoxide by silica gel chromatography.
-
Characterization of Boc-L-norleucinol Derivatives
The successful synthesis of Boc-L-norleucinol-containing compounds must be confirmed by rigorous analytical techniques.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of purity. | Characteristic peaks for the Boc group, the norleucine side chain, and the alcohol/modified functional group. |
| Mass Spectrometry (MS) | Determination of molecular weight. | The molecular ion peak corresponding to the expected mass of the derivative. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and enantiomeric excess (with a chiral column). | A single major peak indicating high purity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of key functional groups. | Characteristic stretches for N-H, C=O (carbamate), and O-H bonds. |
Conclusion and Future Perspectives
Boc-L-norleucinol has established itself as an indispensable tool in the arsenal of medicinal chemists. Its unique combination of non-polarity, chirality, and synthetic versatility makes it an ideal building block for the creation of next-generation therapeutics with improved pharmacological profiles.[3] As our understanding of disease pathways becomes more sophisticated, the rational design of drugs incorporating such non-natural moieties will continue to be a key strategy in overcoming challenges such as drug resistance and metabolic instability. Future applications may see the use of Boc-L-norleucinol in the development of novel antibiotics, anticancer agents, and therapies for neurodegenerative diseases, further solidifying its importance in the field of drug discovery.
References
-
AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. [Link]
-
Gao, Y., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Bioorganic & Medicinal Chemistry, 74, 117036. [Link]
-
PubChem. Boc-L-leucinol. [Link]
-
Ghosh, A. K., et al. (2016). Syntheses of FDA Approved HIV Protease Inhibitors. Chemical Reviews, 116(20), 11357-11403. [Link]
- Fields, G. B. (Ed.). (1997). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Academic Press.
- Banerjee, R., et al. (2021). Potential SARS-CoV-2 main protease inhibitors. Drug Discovery Today, 26(4), 804-816.
-
Oh, S., et al. (2018). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. Journal of Medicinal Chemistry, 61(15), 6520-6533. [Link]
- Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis.
-
Pápai, Z., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Molecules, 29(4), 896. [Link]
-
Ilina, T., et al. (2021). Recent Advances in Heterocyclic HIV Protease Inhibitors. International Journal of Molecular Sciences, 22(17), 9203. [Link]
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]
- Kudo, E., et al. (2013). Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2851-2856.
-
Fedorov, S. V., et al. (2023). Methods of Analysis and Identification of Betulin and Its Derivatives. Molecules, 28(16), 5991. [Link]
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]
- Pîrnău, A., et al. (2023). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 28(21), 7356.
-
Galasiti, K., et al. (2019). Antiviral Drug Discovery: Norovirus Proteases and Development of Inhibitors. Viruses, 11(3), 205. [Link]
-
Ghosh, A. K., et al. (2009). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 52(23), 7472-7484. [Link]
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Application Note: A Senior Application Scientist's Guide to Chiral HPLC Method Development for Enantiomeric Excess Determination of Amino Alcohols
Abstract
This comprehensive guide provides a detailed framework for the development and validation of chiral High-Performance Liquid Chromatography (HPLC) methods for the accurate determination of enantiomeric excess (e.e.) of amino alcohols. Drawing from established principles and field-proven insights, this document elucidates the critical aspects of chiral stationary phase selection, mobile phase optimization, and, where necessary, derivatization strategies. Detailed protocols and troubleshooting guidance are provided to empower researchers, scientists, and drug development professionals to establish robust and reliable chiral separation methods.
Introduction: The Imperative of Enantiomeric Purity in Amino Alcohols
Amino alcohols are a pivotal class of organic compounds, serving as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and chiral catalysts.[1] The stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological, toxicological, and catalytic activities.[2] Consequently, the ability to accurately quantify the enantiomeric excess of amino alcohol preparations is a critical requirement in research, development, and quality control.
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) stands as the most powerful and versatile technique for the separation and quantification of enantiomers.[3] This guide provides a systematic approach to developing and validating chiral HPLC methods tailored for amino alcohols, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducible results.
The Foundation: Principles of Chiral Recognition in HPLC
The separation of enantiomers by chiral HPLC is predicated on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[4] For a successful separation, there must be a discernible difference in the stability of these diastereomeric complexes, leading to different retention times for the two enantiomers. This chiral recognition is governed by a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π interactions. The "three-point interaction model" is a foundational concept, suggesting that a minimum of three simultaneous interactions between the chiral selector and at least one of the enantiomers is necessary for chiral recognition.[5]
Strategic Method Development: A Step-by-Step Protocol
A systematic approach to method development is crucial for efficiently achieving optimal enantiomeric separation. The following workflow outlines the key stages, from initial screening to final method validation.
Figure 1: A systematic workflow for chiral HPLC method development.
Phase 1: Strategic Screening
The choice of the CSP is the most critical factor in achieving chiral separation.[6] For amino alcohols, several classes of CSPs have demonstrated broad applicability. The selection process is often empirical, but an informed choice can be made based on the structural features of the analyte.[3]
Table 1: Common Chiral Stationary Phases for Amino Alcohol Separation
| CSP Class | Chiral Selector | Common Trade Names | Typical Mobile Phases | Mechanism of Interaction |
| Polysaccharide-based | Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Chiralcel® OD, Chiralpak® AD, Lux® Cellulose-2 | Normal Phase, Polar Organic, Reversed Phase | Hydrogen bonding, dipole-dipole interactions, π-π interactions, steric inclusion.[6][7] |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | CHIROBIOTIC® T, V | Polar Ionic, Polar Organic, Reversed Phase | Ionic interactions, hydrogen bonding, inclusion complexation.[8] |
| Pirkle-type | π-electron acceptor/donor moieties (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) | Pirkle 1-J, Whelk-O® 1 | Normal Phase | π-π interactions, hydrogen bonding, dipole-dipole interactions.[9][10] |
| Ligand Exchange | Amino acid coated with a metal ion (e.g., Cu²⁺) | Chiralpak® MA(+), WH | Reversed Phase (aqueous buffers with metal salts) | Formation of diastereomeric metal complexes.[5] |
Expert Insight: For novel amino alcohols, a screening approach using columns from different classes (e.g., a polysaccharide, a macrocyclic glycopeptide, and a Pirkle-type CSP) is highly recommended to increase the probability of finding a successful separation.
The mobile phase composition significantly influences retention and enantioselectivity. A preliminary screening with a few standard mobile phase systems is an efficient starting point.
Table 2: Initial Mobile Phase Screening Conditions
| Mode | Mobile Phase Composition | Typical Analytes |
| Normal Phase (NP) | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) (e.g., 90:10, 80:20 v/v) | Non-polar to moderately polar amino alcohols. |
| Polar Organic (PO) | Acetonitrile (ACN) or Methanol (MeOH) with additives | Polar amino alcohols. |
| Reversed Phase (RP) | Water / ACN or MeOH with buffers (e.g., ammonium acetate, phosphate) | Ionizable and highly polar amino alcohols.[5] |
Phase 2: Method Optimization
Once initial separation is observed, the next step is to optimize the resolution (Rs), analysis time, and peak shape.
-
Organic Modifier Percentage: Fine-tune the ratio of the strong eluting solvent (e.g., IPA in NP, ACN in RP). A lower percentage of the strong solvent generally increases retention and can improve resolution.
-
Additives: For basic amino alcohols, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase in normal phase mode can significantly improve peak shape and resolution. For acidic impurities or zwitterionic behavior, acidic additives (e.g., 0.1% trifluoroacetic acid or formic acid) in reversed-phase mode can be beneficial.[5]
Column temperature can affect enantioselectivity. Generally, lower temperatures enhance the stability of the transient diastereomeric complexes, leading to better resolution.[5] However, this may also lead to broader peaks and longer analysis times. It is advisable to evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C).
While flow rate does not typically alter enantioselectivity, it affects analysis time and efficiency. A lower flow rate can lead to better peak resolution but will increase the run time.
Phase 3: Method Validation
A fully developed chiral HPLC method must be validated to ensure its suitability for its intended purpose. Validation should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[11][12]
Table 3: Key Method Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
When Direct Separation is Challenging: The Role of Derivatization
For some amino alcohols, direct enantiomeric separation can be challenging due to weak interactions with the CSP or poor chromophores for UV detection. In such cases, pre-column derivatization can be a powerful strategy.[8] Derivatization converts the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral HPLC column.[9] Alternatively, derivatization with an achiral reagent can introduce a strongly UV-absorbing or fluorescent tag, enhancing detection sensitivity.[6]
Protocol: Pre-column Derivatization with a Chiral Reagent
This protocol provides a general procedure for the derivatization of an amino alcohol with a chiral isocyanate.
-
Reagent Preparation: Prepare a solution of the chiral derivatizing agent (e.g., (R)-1-(1-naphthyl)ethyl isocyanate) in an aprotic solvent such as dichloromethane or acetonitrile.
-
Sample Preparation: Dissolve a known amount of the amino alcohol sample in the same aprotic solvent.
-
Reaction: Mix the amino alcohol solution with a slight excess of the derivatizing agent solution. Add a non-nucleophilic base (e.g., triethylamine) to catalyze the reaction.[14] Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).
-
Quenching (if necessary): Add a small amount of a primary or secondary amine (e.g., butylamine) to react with any excess derivatizing agent.
-
Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system equipped with an achiral reversed-phase column (e.g., C18).
Figure 2: General workflow for pre-column derivatization.
Data Analysis and Calculation of Enantiomeric Excess
The enantiomeric excess (e.e.) is a measure of the purity of a chiral substance. It is calculated from the peak areas of the two enantiomers in the chromatogram.
Formula for Enantiomeric Excess (% e.e.):
% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where:
-
Area₁ is the peak area of the major enantiomer.
-
Area₂ is the peak area of the minor enantiomer.
It is crucial to ensure that the peaks are well-resolved (baseline separation, Rs > 1.5) for accurate integration and calculation of the e.e.
Troubleshooting Common Issues in Chiral HPLC
Table 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No separation | - Inappropriate CSP. - Incorrect mobile phase. | - Screen different classes of CSPs. - Try different mobile phase modes (NP, RP, PO). |
| Poor resolution | - Mobile phase composition is not optimal. - High temperature. - High flow rate. | - Optimize the organic modifier percentage and additives. - Lower the column temperature. - Reduce the flow rate. |
| Poor peak shape (tailing or fronting) | - Secondary interactions with the stationary phase. - Sample overload. | - Add a mobile phase modifier (acidic or basic). - Reduce the injection volume or sample concentration. |
| Irreproducible retention times | - Inadequate column equilibration. - Mobile phase instability. | - Ensure sufficient column equilibration time between runs. - Prepare fresh mobile phase daily. |
Conclusion: Ensuring Chiral Purity with Confidence
The development of a robust chiral HPLC method for the determination of the enantiomeric excess of amino alcohols is a meticulous but achievable process. By adopting a systematic approach that combines a sound understanding of the principles of chiral separation with empirical screening and optimization, researchers can establish reliable and accurate analytical methods. This guide provides the foundational knowledge and practical protocols to empower scientists to tackle the challenges of chiral analysis with confidence, ultimately ensuring the quality and stereochemical integrity of these vital chemical entities.
References
-
Zhang, T., et al. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Center for Biotechnology Information. [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Analytical and Bioanalytical Chemistry. [Link]
-
Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]
-
orochemtech. (2018). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]
-
Chernobrovkin, M. G., et al. (2012). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]
-
Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. Chemistry LibreTexts. [Link]
-
Hyun, M. H. (2012). Amino alcohol-derived chiral stationary phases. ResearchGate. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Technology Networks. [Link]
-
ChiralPedia. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. ChiralPedia. [Link]
-
Reddy, B. et al. (2013). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Uddin, M. N., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
-
Ilisz, I., et al. (2014). Effects of mobile phase's ratio on resolution of amino acid enantiomers. ResearchGate. [Link]
-
Chemistry For Everyone. (2025). How Does Chiral Chromatography Work?. YouTube. [Link]
-
Dong, M. W. (2005). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
-
Li, S., et al. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]
-
Phenomenex. The Chiral Notebook. [Link]
-
Li, X., et al. (2012). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Boc-L-norleucinol
Welcome to the technical support center for the synthesis of Boc-L-norleucinol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable chiral building block. We will move beyond simple procedural outlines to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and enhance your synthetic strategy.
Section 1: The Synthetic Pathway - A High-Level Overview
The synthesis of Boc-L-norleucinol from L-norleucine is fundamentally a two-step process:
-
N-protection: The amino group of L-norleucine is protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).
-
Reduction: The carboxylic acid moiety of the resulting Boc-L-norleucine is selectively reduced to a primary alcohol, yielding the final product, Boc-L-norleucinol.
This pathway, while straightforward in principle, contains several critical points where yield can be compromised. This guide will address those points directly.
Caption: Overall synthetic route to Boc-L-norleucinol.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the cause and the solution.
Part A: Boc Protection of L-Norleucine
Question: My yield of Boc-L-norleucine is consistently low after workup. What are the most likely causes?
Answer: Low yields in this step typically stem from three main areas: incomplete reaction, side reactions, or product loss during extraction.
-
Incomplete Reaction: The nucleophilicity of the amino group is highly pH-dependent. For the reaction with (Boc)₂O to proceed efficiently, the amino group must be in its deprotonated, nucleophilic free base form. If the pH is too low, the amine is protonated and unreactive. If the pH is too high (e.g., >11), hydrolysis of the (Boc)₂O reagent can become a significant competitive reaction, consuming your reagent.[1]
-
Solution: Maintain the reaction pH between 9 and 10. Using a bicarbonate base like NaHCO₃ in a mixed solvent system (e.g., THF/water or Dioxane/water) provides a stable pH environment.[1] Monitor the reaction by TLC until the L-norleucine spot (visualized with ninhydrin stain) has completely disappeared.
-
-
Side Reactions: Although less common for simple amino acids, sterically hindered amines can sometimes promote the decomposition of (Boc)₂O into isocyanates, which can lead to urea byproducts.[]
-
Product Loss During Workup: Boc-L-norleucine is an acid. During workup, after the reaction is complete, the aqueous layer is acidified (typically to pH 2-3) to protonate the carboxylate, making the product extractable into an organic solvent like ethyl acetate.[1][5] If the pH is not low enough, the product will remain as a salt in the aqueous layer, drastically reducing your isolated yield.
-
Solution: Use a strong enough acid (e.g., 1M NaHSO₄ or dilute HCl) and verify the pH of the aqueous layer with pH paper before each extraction.[1] Perform multiple extractions (at least 3) with ethyl acetate to ensure complete recovery.
-
Question: I see a new, less polar spot on my TLC that is ninhydrin-negative. What is it?
Answer: This is likely the result of over-bocylation. If a strong base like DMAP is used as a catalyst, or if the reaction is left for an extended period with a large excess of (Boc)₂O, you can sometimes form a doubly Boc-protected species on the nitrogen. More commonly, if there are reactive hydroxyl groups, they can also be Boc-protected.[] However, for norleucine, this is not a concern. The most probable side product is unreacted (Boc)₂O, which can be removed during workup.
-
Solution: Before acidification, perform a wash with a non-polar solvent like hexanes or petroleum ether to remove unreacted (Boc)₂O.[1]
Part B: Reduction of Boc-L-Norleucine
Question: My reduction is incomplete. I recover a significant amount of Boc-L-norleucine starting material. Why?
Answer: This is one of the most common challenges and is almost always related to the choice of reducing agent or the reaction conditions.
-
Incorrect Reducing Agent: Sodium borohydride (NaBH₄) is generally not strong enough to reduce a carboxylic acid to an alcohol under standard conditions.[6] While methods exist using NaBH₄ in combination with additives like iodine, they require specific protocols.[6] Lithium aluminium hydride (LiAlH₄) is a very powerful reducing agent that will readily reduce the acid, but it can sometimes cleave the Boc protecting group.[6][]
-
Expert Recommendation: Lithium borohydride (LiBH₄) is an excellent choice for this transformation. It is strong enough to reduce the carboxylic acid (and esters) but is generally compatible with the Boc group, especially at lower temperatures.[8] Borane complexes, such as BH₃·THF, are also highly effective and chemoselective for reducing carboxylic acids in the presence of other functional groups.
-
-
Presence of Water: All hydride-based reducing agents react violently with water. Any moisture in your solvent or on your glassware will consume the reagent, rendering it ineffective for your desired reduction.
-
Solution: Ensure your glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents, preferably fresh from a solvent purification system or from a sealed bottle over molecular sieves. The reaction should be run under an inert atmosphere (Nitrogen or Argon).
-
-
Insufficient Reagent or Reaction Time: An insufficient molar equivalent of the reducing agent will lead to an incomplete reaction.
-
Solution: Typically, 2-3 equivalents of LiBH₄ are used. The reaction should be monitored carefully by TLC or LC-MS. Allow the reaction to stir at 0 °C and then warm to room temperature, holding until the starting material is consumed.
-
Question: My TLC shows the reaction is complete, but my isolated yield of Boc-L-norleucinol is very low after the aqueous workup. What happened?
Answer: The issue here lies in the quenching and workup procedure, which can lead to the formation of emulsions or insoluble metal salts that trap the product.
-
The Challenge: When quenching a reaction containing lithium or boron species, a gelatinous precipitate of metal hydroxides/salts can form. Your product, an alcohol, can coordinate to these salts and be lost during filtration or remain in an intractable emulsion between the aqueous and organic layers.
-
Self-Validating Workup Protocol (Fieser Workup adaptation):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and sequentially add the following, allowing for vigorous stirring between additions:
-
'X' mL of water (where 'X' is the mass in grams of LiBH₄ used).
-
'X' mL of 15% aqueous NaOH solution.
-
'3X' mL of water.
-
-
Stir the resulting mixture vigorously at room temperature for 30-60 minutes. This procedure is designed to produce a granular, easily filterable solid.
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the slurry and stir for another 15 minutes to absorb excess water.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with several portions of ethyl acetate or dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure. This method minimizes emulsions and maximizes the recovery of your alcohol product.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to prepare the Boc-L-norleucine precursor with high yield? A procedure using NaHCO₃ as the base in a THF/water mixture is highly reproducible and scalable. It provides a good pH buffer and simplifies workup. A detailed protocol is provided in Section 4.[1]
Q2: Which reducing agent should I choose? Can you summarize the options? The choice depends on available resources, scale, and safety considerations. Lithium borohydride (LiBH₄) often provides the best balance of reactivity and selectivity for this specific transformation.
| Reducing Agent | Pros | Cons | Typical Yield |
| Lithium Borohydride (LiBH₄) | Good selectivity, commercial availability, high solubility in ethers.[8] | Moisture-sensitive, more expensive than NaBH₄. | >90% |
| Borane (BH₃·THF or BH₃·SMe₂) | Excellent selectivity for carboxylic acids, mild conditions. | Pungent smell (SMe₂), requires careful handling. | >90% |
| Sodium Borohydride/Iodine (NaBH₄/I₂) | Inexpensive reagents, avoids LiAlH₄.[6] | Requires specific protocol, in-situ generation of diborane. | 80-90% |
| Lithium Aluminium Hydride (LiAlH₄) | Very powerful and fast.[6][] | Can cleave Boc group, highly pyrophoric, difficult workup. | Variable, risk of side products |
Q3: How do I effectively monitor these reactions by Thin Layer Chromatography (TLC)?
-
Step 1 (Boc Protection):
-
Mobile Phase: A mixture like 10% Methanol in Dichloromethane (DCM) with 1% acetic acid usually works well.
-
Visualization:
-
UV light: To see the (Boc)₂O if it's UV active, though the reactants/products are not.
-
Ninhydrin Stain: This is crucial. It stains primary and secondary amines (like L-norleucine) a bright purple/blue color. Your product, Boc-L-norleucine, will be ninhydrin-negative. The reaction is complete when the ninhydrin-positive spot corresponding to L-norleucine is gone.
-
Potassium Permanganate (KMnO₄) Stain: This will visualize both the starting material and the product.
-
-
-
Step 2 (Reduction):
-
Mobile Phase: A less polar system like 30-50% Ethyl Acetate in Hexanes is a good starting point.
-
Visualization: Use KMnO₄ or p-anisaldehyde stain. The starting acid and product alcohol will both be visible. The product, Boc-L-norleucinol, will have a higher Rf value (run further up the plate) than the more polar starting carboxylic acid. The reaction is complete when the lower Rf spot of the starting material is absent.
-
Q4: What is the best way to purify the final Boc-L-norleucinol product? Flash column chromatography on silica gel is the most common method. Use a gradient elution, starting with a low polarity mobile phase (e.g., 10% Ethyl Acetate/Hexanes) and gradually increasing the polarity (e.g., to 40-50% Ethyl Acetate/Hexanes) to elute your product. Combine pure fractions as determined by TLC and remove the solvent under reduced pressure to obtain the product, which is often a colorless oil or a low-melting solid.
Section 4: Optimized Experimental Protocols
Protocol 1: High-Yield Synthesis of Boc-L-Norleucine
-
To a flask equipped with a magnetic stirrer, add L-norleucine (1.0 eq).
-
Add a 1:1 mixture of Tetrahydrofuran (THF) and water. Stir until the amino acid is fully dissolved.
-
Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution and stir for 10 minutes.[1]
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in a small amount of THF.
-
Add the (Boc)₂O solution dropwise to the stirring amino acid solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (or approximately 12-16 hours).
-
Checkpoint: Spot the reaction mixture on a TLC plate. Stain with ninhydrin. The absence of a purple spot indicates full consumption of the starting L-norleucine.
-
Once complete, transfer the mixture to a separatory funnel and wash twice with petroleum ether to remove any unreacted (Boc)₂O.[1] Discard the organic layers.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by adding 1M NaHSO₄ solution. Confirm the pH with pH paper.
-
Extract the product from the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-L-norleucine as a colorless oil or white solid. The expected yield should be >90%.
Protocol 2: Efficient Reduction to Boc-L-Norleucinol
-
Dissolve Boc-L-norleucine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add solid Lithium Borohydride (LiBH₄, 2.0 eq) portion-wise to the solution. Caution: Gas evolution (H₂) will occur.
-
Stir the reaction at 0 °C for 2 hours, then remove the ice bath and allow it to stir at room temperature for an additional 4-6 hours.
-
Checkpoint: Monitor the reaction by TLC (e.g., 40% EtOAc/Hexanes, KMnO₄ stain) until the starting material spot is completely gone.
-
Once complete, cool the reaction back to 0 °C and perform the recommended workup (see Section 2, Part B).
-
After filtration and concentration of the organic phase, purify the crude product by flash column chromatography (gradient elution with Ethyl Acetate/Hexanes) to obtain pure Boc-L-norleucinol. The expected yield should be >90%.
Section 5: Troubleshooting Workflow
This diagram provides a logical path to diagnose and solve low-yield issues.
Caption: A decision tree for troubleshooting low yields.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). CN104326960A - Method for preparing Boc-L-proline.
-
Fehrentz, J. A., & Castro, B. (1983). N-tert-BUTOXYCARBONYL-L-LEUCINAL. Organic Syntheses, 61, 125. [Link]
-
Nagel, U. (1981). tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses, 60, 117. [Link]
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]
- Wünsch, E., & Moroder, L. (1981). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 60, 61. http://www.orgsyn.org/demo.aspx?prep=cv7p0061
-
Ananda, K., & Rai, K. M. L. (2006). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. ResearchGate. Retrieved from [Link]
-
Chopade, M. U., et al. (2014). A Facile Reductive Boc protection of Nitroolefins by Catalytic nickel chloride with sodium borohydride: Concise synthesis of (±)-selegiline. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US3609164A - Process for preparing {11 -butoxycarbonyl compounds.
-
Wikipedia. (n.d.). Lithium borohydride. Retrieved from [Link]
-
PubChem. (n.d.). Boc-L-isoleucine methyl ester. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Retrieved from [Link]
- Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
-
ResearchGate. (n.d.). Conversion of Amino Acids into Amino Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
University of Dundee Research Portal. (n.d.). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Retrieved from [Link]
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- 8. Lithium borohydride - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for the Reduction of Boc-Amino Acids
Welcome to the Technical Support Center for the reduction of N-Boc-protected amino acids to their corresponding amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this critical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Introduction: The Significance of Boc-Amino Alcohols
Boc-protected amino alcohols are invaluable chiral building blocks in the synthesis of pharmaceuticals, peptidomimetics, and other complex organic molecules. The successful reduction of the carboxylic acid moiety while preserving the acid-labile Boc protecting group and the stereochemical integrity of the chiral center is paramount. This guide will address common challenges and frequently asked questions to ensure your success in this synthetic endeavor.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common queries and concerns that arise during the planning and execution of Boc-amino acid reductions.
Q1: What are the most common and effective reducing agents for Boc-amino acids?
A1: The choice of reducing agent is critical and depends on factors such as scale, available equipment, and the specific amino acid side chain. The most prevalent reagents include:
-
Borane Complexes: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS) are highly effective for the selective reduction of carboxylic acids in the presence of the Boc group. They are generally considered the gold standard for this transformation due to their high chemoselectivity.
-
Sodium Borohydride with an Activator: Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce a carboxylic acid.[1] However, its reducing power can be enhanced by using it in combination with an activating agent. A common and effective system is NaBH₄/I₂ (iodine), which in situ generates diborane.[1] Another approach involves the activation of the carboxylic acid, for example, with carbonyl diimidazole (CDI), followed by reduction with NaBH₄.[2]
-
Lithium Aluminium Hydride (LiAlH₄): While a powerful and effective reducing agent for carboxylic acids, LiAlH₄ is highly reactive and less chemoselective.[1] It can potentially react with other functional groups and requires stringent anhydrous conditions and careful handling due to its pyrophoric nature. It is often a last resort when other methods fail.
Q2: My reduction with BH₃·THF is sluggish or incomplete. What are the likely causes and how can I fix it?
A2: Several factors can contribute to an incomplete reaction with borane complexes:
-
Reagent Quality: Borane-THF is susceptible to degradation upon exposure to air and moisture. Ensure you are using a fresh, properly stored solution. Titration of the solution before use is recommended for accurate stoichiometry.
-
Temperature: While the initial addition of the reagent is often done at 0 °C for safety, the reaction may require warming to room temperature or even gentle heating to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.
-
Stoichiometry: Ensure at least one equivalent of BH₃ is used per carboxylic acid. An excess of the reducing agent (e.g., 1.5-2.0 equivalents) is often necessary to drive the reaction to completion.
-
Formation of Borate Esters: The reaction proceeds through the formation of borate ester intermediates. A proper workup, typically involving the addition of an alcohol (like methanol) followed by an acidic quench, is crucial to hydrolyze these intermediates and liberate the desired amino alcohol.
Q3: I am observing a significant amount of a side product that I suspect is the unprotected amino alcohol. What is causing the loss of the Boc group?
A3: The Boc (tert-butoxycarbonyl) group is notoriously sensitive to acidic conditions.[3][4][5] Premature deprotection can occur under the following circumstances:
-
Acidic Impurities: The starting Boc-amino acid may contain residual acid from its synthesis or storage. Ensure the starting material is pure and free from acidic contaminants.
-
Harsh Workup Conditions: A vigorous acidic workup can cleave the Boc group.[] If deprotection is a problem, consider a milder workup. For instance, after quenching the excess borane with methanol, the mixture can be concentrated and then partitioned between a mild aqueous base (like saturated NaHCO₃ solution) and an organic solvent.
-
In situ Acid Generation: Certain reagent combinations can inadvertently generate acidic species. When using NaBH₄/I₂, for example, careful control of the addition sequence and temperature is necessary to avoid the formation of HI, which can lead to Boc cleavage.
Q4: Can I use Sodium Borohydride directly to reduce my Boc-amino acid?
A4: No, sodium borohydride (NaBH₄) is generally not reactive enough to reduce a carboxylic acid directly.[1] The carboxylate anion, which is formed in the presence of the slightly basic NaBH₄, is particularly resistant to reduction. To use NaBH₄, the carboxylic acid must first be activated. This can be achieved by:
-
Conversion to a Mixed Anhydride: Reacting the Boc-amino acid with a chloroformate (e.g., isobutyl chloroformate) in the presence of a base (like N-methylmorpholine) generates a mixed anhydride, which is then readily reduced by NaBH₄.
-
In Situ Generation of Diborane: As mentioned in A1, using NaBH₄ in conjunction with iodine generates diborane (B₂H₆), which is the active reducing species for the carboxylic acid.[1]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues in a question-and-answer format.
| Symptom / Observation | Potential Cause(s) | Troubleshooting Action(s) & Rationale |
| Low or No Conversion of Starting Material | 1. Inactive reducing agent.2. Insufficient equivalents of reducing agent.3. Reaction temperature is too low.4. Poor solubility of the Boc-amino acid. | 1. Use a fresh bottle of BH₃·THF or titrate the existing solution. For NaBH₄/I₂, ensure reagents are dry.2. Increase the equivalents of the reducing agent to 1.5-2.0 eq.3. Allow the reaction to warm to room temperature or gently heat to 40-50 °C after the initial exothermic reaction subsides. Monitor by TLC/LC-MS.4. Use a co-solvent like dioxane or diglyme to improve solubility. |
| Formation of Multiple Unidentified Byproducts | 1. Reaction temperature is too high.2. Presence of reactive functional groups in the amino acid side chain.3. Degradation of the starting material or product. | 1. Maintain the reaction temperature at 0 °C during the addition of the reducing agent and control any exotherm. Only warm the reaction if necessary.2. Side chains containing esters, ketones, or other reducible groups may require protection or the use of a more selective reducing agent system.3. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions. |
| Loss of the Boc Protecting Group | 1. Acidic contaminants in reagents or glassware.2. Overly acidic workup conditions. | 1. Use acid-free, dry glassware. Ensure the starting material is of high purity.2. Quench the reaction with methanol, concentrate, and perform a liquid-liquid extraction with a mild base (e.g., saturated NaHCO₃ or K₂CO₃ solution) instead of a strong acid. |
| Difficult or Emulsion-Prone Workup | 1. Formation of gelatinous boron salts.2. The amino alcohol product acting as a surfactant. | 1. After quenching with methanol, add a dilute acid (e.g., 1 M HCl) dropwise with vigorous stirring to break up the salts. Be mindful of potential Boc deprotection.2. Add brine (saturated NaCl solution) during the extraction to increase the ionic strength of the aqueous phase and break the emulsion. Filtration through a pad of Celite can also be effective. |
| Racemization of the Chiral Center | 1. Although rare under these reducing conditions, harsh basic or acidic conditions during workup could potentially lead to epimerization, especially with sensitive amino acids. | 1. Maintain a neutral or mildly basic pH during the workup and purification steps. Avoid prolonged exposure to strong acids or bases. Analyze the enantiomeric excess (ee) of the product by chiral HPLC or NMR with a chiral shift reagent. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for the Reduction of a Boc-Amino Acid using Borane-THF Complex
This protocol provides a reliable and scalable method for the reduction of a wide range of Boc-amino acids.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the Boc-amino acid (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Add a solution of borane-THF complex (1.0 M in THF, 1.5-2.0 eq.) dropwise to the cooled solution via a syringe or dropping funnel. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS (typically 2-6 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane complex until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Co-evaporate the residue with methanol (3x) to remove borate esters as volatile trimethyl borate.
-
Extraction: Dissolve the resulting oil in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Boc-amino alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Workflow for Boc-Amino Acid Reduction
The following diagram illustrates the general workflow for the reduction of a Boc-amino acid to the corresponding Boc-amino alcohol.
Caption: General workflow for the reduction of Boc-amino acids.
Mechanism Overview: Borane Reduction of a Carboxylic Acid
The reduction proceeds via the formation of an acyloxyborane intermediate, which is subsequently reduced by further equivalents of borane.
Caption: Simplified mechanism of borane reduction of a carboxylic acid.
References
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl ? Available at: [Link]
-
ACS Green Chemistry Institute. BOC Deprotection. Available at: [Link]
-
ResearchGate. How should I deprotect Boc-amino group without breaking ester bond? Available at: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]
- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Journal of Organic Chemistry and Pharmaceutical Research. Reduction of Chiral Amino Acids Based on Current Method. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. Available at: [Link]
-
ResearchGate. An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups For Amines: Carbamates. Available at: [Link]
-
Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. Available at: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
The Open Organic Chemistry Journal. A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Available at: [Link]
- Google Patents. US5744611A - Process for the reduction of amino acids and the derivatives thereof.
-
ResearchGate. Sodium borohydride mediated reduction of N-Boc protected purines and applications in the synthesis of 7-alkyladenines and tetrahydro[7][8]diazepino-[1,2,3-gh]purines. Available at: [Link]
-
Organic Chemistry Portal. Borane Reagents. Available at: [Link]
-
PubMed. Specific reduction of carboxyl groups in peptides and proteins by diborane. Available at: [Link]
-
ResearchGate. A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Available at: [Link]
-
TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available at: [Link]
-
Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]
-
Organic Syntheses. Synthesis of borane-ammonia and its application in the titanium tetrachloride catalyzed reduction of carboxylic acids, including N-protected amino acids. Available at: [Link]
-
ACS Green Chemistry Institute. Boron-based Reductants. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting low enantiomeric excess in chiral alcohol synthesis
Technical Support Center: Chiral Alcohol Synthesis
Welcome to the technical support center for chiral alcohol synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are striving to achieve high enantioselectivity in their work. Achieving high enantiomeric excess (ee) is a critical factor in modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often exclusive to a single enantiomer.[1][2]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section covers foundational knowledge essential for diagnosing issues in your synthesis.
Q1: What is enantiomeric excess (ee) and why is it a critical parameter?
A: Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other.[3] It is calculated as:
% ee = |(% Major Enantiomer - % Minor Enantiomer)|
For instance, a sample containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an ee of 90%.[3] A racemic mixture, which has a 50:50 ratio of enantiomers, has an ee of 0%.[3] This parameter is crucial because enantiomers of a chiral molecule can have vastly different biological effects. In drug development, one enantiomer might be therapeutically active while the other could be inactive or even cause harmful side effects.[1] Therefore, producing enantiomerically pure compounds is a primary goal.[1][2]
Q2: What are the primary strategies for synthesizing chiral alcohols?
A: The two most common strategies are:
-
Asymmetric Synthesis (specifically, Asymmetric Reduction): This involves converting a prochiral ketone into a chiral alcohol using a chiral catalyst or reagent. The catalyst creates a chiral environment, favoring the formation of one enantiomer over the other.[1][4] This method is highly efficient as it can theoretically convert 100% of the starting material into the desired enantiomerically enriched product.
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of alcohols, leaving the unreacted enantiomer enriched.[5] This is often achieved using enzymes (like lipases) or chiral catalysts that acylate one enantiomer faster than the other.[6] A key limitation is that the maximum theoretical yield for the resolved alcohol is 50%.
Q3: How is enantiomeric excess typically measured?
A: The most reliable and widely used methods for determining ee are chromatographic techniques.[7][8]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to separate and elute at different times.[9][10]
-
Chiral Gas Chromatography (GC): Similar in principle to HPLC, this method is used for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, using chiral solvating or derivatizing agents can induce chemical shift differences between the enantiomeric signals, allowing for quantification.[11]
Historically, optical rotation was used to determine "optical purity," a value that is often, but not always, identical to enantiomeric excess.[3][12] However, direct chromatographic methods are now preferred due to their superior accuracy and reliability.[3]
Section 2: Troubleshooting Guide for Low Enantiomeric Excess
This core section addresses specific experimental problems. Each answer explains the underlying chemical principles to empower your decision-making.
Problem Area A: Reagents, Catalysts, and Substrates
Q: My asymmetric reduction is giving consistently low ee. Could my chiral catalyst be the problem?
A: Yes, the catalyst is the heart of enantioselectivity and is a primary suspect for low ee values. Several factors could be at play:
-
Catalyst Purity and Integrity: The enantiomeric purity of the catalyst itself is paramount. If the chiral ligand or catalyst is not enantiopure, it cannot induce high stereoselectivity. Verify the ee of your catalyst source. Additionally, catalysts can degrade over time or upon exposure to air or moisture. Storing catalysts under an inert atmosphere (Nitrogen or Argon) and at recommended temperatures is critical.
-
Incorrect Catalyst Choice: Not all catalysts work for all substrates. The steric and electronic properties of the ketone substrate must be compatible with the catalyst's chiral pocket or transition state geometry. For example, catalysts like BINAL-H are highly effective for ketones with an adjacent π-system but perform poorly for simple dialkyl ketones.[13] The interaction between the substrate and catalyst, such as avoiding n-π repulsion in chair-like transition states, dictates the stereochemical outcome.[13]
-
Catalyst Loading and Concentration: While it may seem counterintuitive, both too low and too high catalyst loading can sometimes lead to decreased ee. At very low loading, a non-catalyzed "background" reaction may occur, producing a racemic product and eroding the overall ee. At very high concentrations, aggregation of the catalyst could alter its structure and effectiveness. It is crucial to optimize the catalyst loading for your specific reaction.
-
Improper Catalyst Activation/Generation: Many catalytic systems require in situ generation or activation. For instance, CBS catalysts are formed from a chiral amino alcohol precursor and a boron source.[4] Incomplete formation or the presence of impurities (like water, which can hydrolyze boranes) will lead to a less effective catalyst and lower ee.
Q: How critical are substrate purity and structure to achieving high ee?
A: Substrate quality is absolutely critical. An impure starting material can introduce catalyst poisons or competing substrates, drastically reducing enantioselectivity.
-
Purity: Impurities containing functional groups like thiols, phosphines, or even other alcohols/ketones can coordinate to the catalyst, inhibiting its activity or altering its chiral environment. Always use highly purified starting materials. Recrystallization or column chromatography of the starting ketone is a recommended first step in any troubleshooting process.
-
Substrate Structure: The structure of the substrate itself is a key determinant of success. In asymmetric reductions, the catalyst must be able to effectively differentiate between the two groups attached to the carbonyl. If the two groups are sterically or electronically very similar, it becomes difficult for the catalyst to select one face for hydride attack, resulting in low ee. For kinetic resolutions, the catalyst must be able to distinguish between the two enantiomers of the racemic alcohol; significant structural differences are often required for high selectivity.[5]
Problem Area B: Reaction Conditions and Parameters
Q: My reaction starts with high ee, but it drops as the reaction proceeds. What is happening?
A: A decrease in ee over time often points to one of two issues: product racemization or a change in the catalytic species.
-
Product Racemization: The chiral alcohol product may not be stable under the reaction conditions. If the conditions are too harsh (e.g., too acidic, too basic, or too high in temperature), the product can racemize, eroding the initially high ee. To test for this, subject your purified, enantiomerically enriched alcohol to the reaction conditions (without the starting ketone) and monitor its ee over time. If it drops, you need to find milder conditions (e.g., lower temperature, different solvent, shorter reaction time).
-
Catalyst Degradation: The chiral catalyst may be degrading over the course of the reaction into a less selective or non-selective species. This new species continues to convert the ketone but does so with little to no enantiocontrol, leading to a decrease in the overall ee of the product mixture.
-
Reversibility of the Reaction: In some cases, particularly with transfer hydrogenations, the reverse reaction (oxidation of the alcohol) can occur, which may be less selective and lead to erosion of ee.
Q: How does temperature impact the enantiomeric excess of my synthesis?
A: Temperature is one of the most critical parameters influencing enantioselectivity.[14][15]
-
Thermodynamic Control: Enantioselectivity arises from the difference in the activation energies (ΔΔG‡) of the two competing diastereomeric transition states. According to the Eyring equation, the ratio of the rate constants (and thus the enantiomeric ratio) is exponentially proportional to ΔΔG‡ and inversely proportional to the temperature (T).
-
General Trend: In most cases, lowering the reaction temperature increases the enantiomeric excess .[16][17] A lower temperature amplifies the energetic difference between the two transition states, making the lower-energy pathway even more favorable. However, this is not a universal rule. Some reactions show complex temperature dependencies, and excessively low temperatures might not always be beneficial or practical due to significantly reduced reaction rates.[16][18]
-
Optimization is Key: The optimal temperature is a balance between an acceptable reaction rate and high enantioselectivity. It is essential to screen a range of temperatures to find the sweet spot for your specific system.
The table below illustrates a typical outcome of a temperature optimization study.
| Entry | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | 25 (Room Temp) | >99 | 75 |
| 2 | 0 | >99 | 92 |
| 3 | -20 | 95 | 97 |
| 4 | -40 | 60 | 98 |
| 5 | -78 | 15 | >99 |
As shown, decreasing the temperature significantly improves ee, but at the cost of reaction rate (evidenced by lower conversion at -40°C and -78°C for a fixed reaction time).
Problem Area C: Analytical and Methodological Issues
Q: My ee values are inconsistent and not reproducible. Could my chiral HPLC method be the problem?
A: Absolutely. Inaccurate or inconsistent ee measurements are a common source of frustration. Before extensively re-optimizing your reaction, you must validate your analytical method.
-
Poor Resolution: If the resolution between the two enantiomer peaks on your chromatogram is poor (Rs < 1.5), the integration and calculation of peak areas will be inaccurate and unreliable. To improve resolution, you can:
-
Optimize the mobile phase (e.g., change the alcohol modifier percentage in normal phase).
-
Lower the column temperature.
-
Decrease the flow rate.
-
-
Column Contamination or Degradation: The performance of a chiral column can decay over time.[19] Adsorption of impurities from your samples onto the column can block active sites and reduce efficiency.[19] Always run a standard of a known ee (or a racemic standard) to confirm your column is performing as expected. If performance has dropped, flushing the column with a strong, compatible solvent may help.[19][20]
-
Sample Preparation: Ensure your sample is fully dissolved and filtered before injection. Small amounts of incompatible solvents in your sample can damage the chiral stationary phase.[19]
-
Non-Linear Detector Response: At very high concentrations, the detector response may become non-linear, leading to inaccurate area ratios. Ensure your sample concentration is within the linear range of your detector.
Section 3: Practical Protocols & Workflows
Troubleshooting Workflow for Low Enantiomeric Excess
The following diagram provides a logical workflow for diagnosing the root cause of low ee in your experiments.
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Experimental Protocol: Determination of ee by Chiral HPLC
This protocol outlines a general procedure for analyzing the enantiomeric excess of a chiral secondary alcohol, such as 1-phenylethanol.
Objective: To separate and quantify the (R)- and (S)-enantiomers of a chiral alcohol product to determine its enantiomeric excess.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase (CSP) column (e.g., Daicel CHIRALCEL® OD-H or similar)
-
HPLC-grade hexanes and isopropanol (IPA)
-
Reaction sample containing the chiral alcohol
-
Racemic standard of the alcohol
-
Filtered vials for HPLC autosampler
Methodology:
-
System and Column Preparation:
-
Install the chiral column according to the manufacturer's instructions.
-
Prepare the mobile phase. A common starting point for polysaccharide-based columns is a mixture of hexanes and isopropanol (e.g., 90:10 Hexanes:IPA). Ensure the solvents are degassed.
-
Equilibrate the column by flushing with the mobile phase at a typical flow rate (e.g., 1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of your crude or purified reaction product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Prepare a racemic standard at the same concentration to identify the retention times of both enantiomers and to confirm column performance.
-
-
Analysis:
-
Inject the racemic standard first. This will confirm that your column and mobile phase conditions are capable of separating the two enantiomers. You should observe two well-resolved peaks of approximately equal area.
-
Inject your reaction sample.
-
Record the chromatogram, monitoring at a wavelength where the analyte absorbs (e.g., 254 nm for aromatic compounds).
-
-
Data Processing and Calculation:
-
Integrate the peak areas for both enantiomers in the chromatogram of your sample. Let the areas be A1 and A2.
-
Calculate the percentage of each enantiomer:
-
% Enantiomer 1 = (A1 / (A1 + A2)) * 100
-
% Enantiomer 2 = (A2 / (A1 + A2)) * 100
-
-
Calculate the enantiomeric excess (% ee):
-
% ee = |% Enantiomer 1 - % Enantiomer 2|
-
-
-
System Suitability:
-
For the racemic standard injection, the resolution (Rs) between the two peaks should be greater than 1.5 to ensure accurate quantification.
-
The tailing factor for each peak should ideally be between 0.9 and 1.5.
-
References
-
Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. [Link]
-
Allery, C. (2021). CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. [Link]
-
Wikipedia. (n.d.). Enantiomeric excess. [Link]
-
Pous, J., et al. (2020). The Size‐Accelerated Kinetic Resolution of Secondary Alcohols. Angewandte Chemie International Edition. [Link]
-
Zúñiga-Gutiérrez, C. Y., et al. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. Molecules. [Link]
-
University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. [Link]
-
Phenomenex. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
National Center for Biotechnology Information. (2025). Catalyzed Enantioselective Organic Synthesis. [Link]
-
Wolf, C., et al. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. [Link]
-
de Souza, B., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. ChemBioChem. [Link]
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Cho, B. T., & Lee, J. H. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]
-
Leung, D., & Anslyn, E. V. (2013). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
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Tassinari, F., et al. (2021). Simultaneous High-Purity Enantiomeric Resolution of Conglomerates Using Magnetic Substrates. Crystal Growth & Design. [Link]
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Zhang, L., et al. (2021). Boosting Enantioselectivity of Chiral Molecular Catalysts with Supramolecular Metal–Organic Cages. CCS Chemistry. [Link]
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Arias-Serrano, B. I., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
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ResearchGate. (2025). Optical Purity, Enantiomeric Excess and The Horeau Effect. [Link]
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Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]
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Bode Research Group. (2015). OC VI (HS 2015). [Link]
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ResearchGate. (2025). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. [Link]
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ResearchGate. (2025). Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts. [Link]
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ResearchGate. (n.d.). Enantiomeric excess E as a function of the number of temperature cycles. [Link]
-
Royal Society of Chemistry. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. [Link]
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Song, Z., et al. (2018). A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi. Marine Drugs. [Link]
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Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research. [Link]
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Thieme. (n.d.). Determination of Enantiomeric Purity by Direct Methods. [Link]
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HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
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Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]
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MDPI. (n.d.). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. [Link]
-
Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
-
Dr. Maisch HPLC. (2021). Chiral HPLC - from Basics to the Latest and Unique Novelties. [Link]
-
ACS Publications. (n.d.). Enantioenrichment by Crystallization. [Link]
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- 1. Catalyzed Enantioselective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. jocpr.com [jocpr.com]
- 7. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
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- 15. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. chiraltech.com [chiraltech.com]
- 20. agilent.com [agilent.com]
Stability of (S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate under different conditions
Welcome to the technical support center for (S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we have synthesized the following information to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the handling and stability of this compound.
Q1: What is the general stability profile of the Boc protecting group in this compound?
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under many conditions.[1][2] Generally, the Boc group on this compound is stable towards most nucleophiles and bases.[3] This characteristic allows for the use of orthogonal protecting group strategies, for instance, with base-labile groups like Fmoc.[3] However, the Boc group is sensitive to and can be cleaved under acidic conditions.[1][4][]
Q2: Under what specific pH conditions does the Boc group become labile?
The Boc group is known to be acid-labile.[6] Cleavage of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in methanol or ethyl acetate.[4][6] While generally stable at neutral and basic pH, some studies indicate potential instability and hydrolysis at pH levels below 2 and above 10.[7] For reactions requiring acidification, it is crucial to carefully control the pH to avoid premature deprotection. A user on a chemistry forum noted concerns about Boc stability at a pH of around 2.5, highlighting the need for careful consideration of the specific acid and conditions used.[8] Computational modeling suggests that protonation of the carbamate oxygen lowers the activation energy for hydrolysis, but steric hindrance from the tert-butyl group provides some stability in mildly acidic conditions (pH 3–5).[7]
Q3: How does temperature affect the stability of this compound?
This compound is generally stable at room temperature and below. For long-term storage, refrigeration at 2–8°C in a sealed, moisture-proof container is recommended to prevent hydrolysis.[7] Thermal deprotection of the Boc group is possible but typically requires very high temperatures. Studies have shown that thermal cleavage of N-Boc protected amines can occur at temperatures ranging from 200°C to 300°C.[9] At elevated temperatures, thermal degradation may also lead to the release of carbon monoxide (CO) or nitrogen oxides (NOₓ).[7]
Q4: What is the recommended solvent for storing and handling this compound?
For long-term storage, the solid compound should be kept in a cool, dry place.[10] When in solution, the choice of solvent is critical. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally suitable for reactions and short-term storage.[4][7] Alcoholic solvents like methanol can be used, and have even been shown to enhance the rate of Boc protection of some amines.[1] However, when using acidic reagents for other transformations in the presence of alcohols, there is a risk of Boc cleavage.[6] It is important to avoid prolonged storage in acidic or strongly basic aqueous solutions to prevent hydrolysis.
Q5: Are there any known incompatibilities with other reagents?
Yes, this compound is incompatible with strong oxidizing agents and strong acids.[11] The hydroxyl group can be oxidized by reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) to form the corresponding ketone.[7] Strong acids will lead to the cleavage of the Boc protecting group.[4][6]
Troubleshooting Guide
This section provides solutions to specific problems that you might encounter during your experiments with this compound.
Problem 1: Unexpected loss of the Boc protecting group during my reaction.
Possible Cause 1: Acidic Conditions The most common reason for unintentional deprotection is the presence of acidic conditions. This could be from an acidic reagent, a co-solvent, or acidic impurities in your reaction mixture.
Solution:
-
Carefully neutralize all reaction components before adding the Boc-protected compound.
-
If your reaction generates acid as a byproduct, consider adding a non-nucleophilic base to the reaction mixture.
-
Analyze your starting materials and solvents for acidic impurities.
Possible Cause 2: Elevated Temperature Although high temperatures are typically required for thermal cleavage, prolonged heating at moderate temperatures in certain solvents could lead to gradual deprotection.[9]
Solution:
-
Whenever possible, run your reactions at room temperature or below.
-
If heating is necessary, perform a time-course study to determine the optimal reaction time that minimizes deprotection.
Problem 2: I am observing a side product with a higher molecular weight.
Possible Cause: Reaction at the Hydroxyl Group The free hydroxyl group in this compound can undergo various reactions, such as esterification or etherification, if corresponding electrophiles are present.
Solution:
-
If the hydroxyl group is not intended to react, consider protecting it with a suitable protecting group that is orthogonal to the Boc group (e.g., a silyl ether).
-
Carefully review your reaction components for any electrophilic species that could react with the alcohol.
Problem 3: The compound appears to be degrading upon storage.
Possible Cause: Improper Storage Conditions Moisture and elevated temperatures can lead to the hydrolysis and degradation of the compound over time.
Solution:
-
Store the compound in a tightly sealed, moisture-proof container at the recommended temperature of 2–8°C.[7]
-
For solutions, use anhydrous solvents and store under an inert atmosphere (e.g., nitrogen or argon).
Stability Data Summary
The following table summarizes the stability of the Boc group in this compound under various conditions, based on general knowledge of Boc-protected amino alcohols.
| Condition | Reagent/Environment | Stability | Reference(s) |
| pH | pH < 2 | Labile | [7] |
| pH 3-5 | Generally Stable | [7] | |
| pH 7 (Neutral) | Stable | [3] | |
| pH > 10 | Potentially Labile | [7] | |
| Temperature | 2-8°C (Storage) | Stable | [7] |
| Room Temperature | Stable (short-term) | ||
| > 200°C | Labile (Thermal Cleavage) | [9] | |
| Reagents | Strong Acids (TFA, HCl) | Labile | [4][6] |
| Bases (NaOH, NaHCO₃) | Stable | [3][4] | |
| Nucleophiles | Stable | [3] | |
| Strong Oxidizing Agents | Incompatible (Hydroxyl Oxidation) | [7][11] | |
| Solvents | Aprotic (DCM, THF, MeCN) | Generally Stable | [4] |
| Protic (MeOH, H₂O) | Stable (neutral pH) | [1] |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
This protocol outlines a method to determine the stability of the compound at different pH values.
Materials:
-
This compound
-
Buffer solutions (pH 2, 4, 7, 10)
-
Acetonitrile (HPLC grade)
-
HPLC system with a C18 column
-
Internal standard (e.g., a stable, structurally similar compound)
Procedure:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
In separate vials, add a known amount of the stock solution to each buffer solution to achieve a final concentration of ~100 µg/mL. Also, add a known concentration of the internal standard.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 40°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench any reaction by neutralizing the pH if necessary.
-
Analyze the samples by HPLC to quantify the remaining amount of this compound relative to the internal standard.
-
Plot the concentration of the compound versus time for each pH to determine the degradation rate.
Protocol 2: Standard Boc-Deprotection Procedure
This protocol provides a standard method for the acidic cleavage of the Boc group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of TFA (e.g., 10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected product.
Visualizations
Acid-Catalyzed Deprotection Mechanism
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed cleavage of the Boc protecting group.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow for Stability Testing
This flowchart outlines the key steps in assessing the stability of this compound.
Caption: Workflow for stability assessment.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. [Link]
-
PubChem. tert-butyl N-(1-hydroxypropan-2-yl)carbamate | C8H17NO3 | CID 545701. [Link]
-
PubChem. Boc-L-leucinol | C11H23NO3 | CID 7018766. [Link]
-
ResearchGate. shows the cleavage conditions for the Boc group | Download Table. [Link]
-
ResearchGate. Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. [Link]
-
Capot Chemical. MSDS of tert-Butyl (1-hydroxy-3-methylbutan-2-yl)carbamate. [Link]
-
ACS Publications. Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety | The Journal of Organic Chemistry. [Link]
-
PubChem. (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. [Link]
-
PubChem. tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | C9H19NO3. [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BOC-L-NORLEUCINE | 6404-28-0 [chemicalbook.com]
- 11. capotchem.com [capotchem.com]
Challenges in the synthesis of chiral drugs and their solutions.
Welcome to the Technical Support Center for Chiral Drug Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of enantiomerically pure compounds. Here, we address common challenges encountered in the lab, providing not just solutions, but the underlying scientific principles to empower your experimental design and troubleshooting.
Section 1: Asymmetric Synthesis & Enantioselectivity
Asymmetric synthesis is the cornerstone of modern chiral drug development, aiming to produce a single enantiomer directly.[1] However, achieving high enantiomeric excess (ee) can be elusive. This section addresses the most frequent issues encountered during these reactions.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is resulting in low enantiomeric excess (ee). What are the most common culprits?
A1: Low enantiomeric excess is a frequent challenge with multifaceted causes. The primary factors to investigate are the integrity of your chiral catalyst or auxiliary, the reaction conditions, and the purity of your reagents.[2][3][4]
-
Catalyst/Ligand Integrity: The purity and activity of your chiral catalyst and its associated ligands are critical. Many are sensitive to air and moisture, and even minor impurities can poison the catalyst or disrupt the chiral environment.[2]
-
Reaction Conditions: Temperature, solvent, and catalyst loading all play a significant role in enantioselectivity.[3][5]
-
Reagent Purity: Impurities in your starting materials or solvents, including water, can interfere with the catalytic cycle or lead to non-selective background reactions.[3][6]
Q2: How does temperature specifically impact enantioselectivity?
A2: Temperature directly influences the energy difference between the diastereomeric transition states that lead to the two enantiomers. Lowering the temperature often increases enantioselectivity because it amplifies the impact of small energy differences between the transition states. The more stable, lower-energy transition state leading to the desired enantiomer is more predominantly accessed at lower temperatures. A systematic investigation at various temperatures (e.g., 0 °C, -20 °C, -78 °C) is a standard optimization procedure.[5]
Q3: Can the choice of solvent really make that much of a difference in my ee?
A3: Absolutely. The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[5] Specific solute-solvent interactions, rather than just the solvent's dielectric constant, are often the root cause of these effects.[2] A solvent screening experiment is a crucial step in optimizing any new asymmetric reaction.[3]
Troubleshooting Guide: Low Enantioselectivity
If you're experiencing consistently low ee, follow this systematic troubleshooting workflow.
dot graph TD { A[Start: Low ee Observed] --> B{Catalyst/Ligand Check}; B --> C{Purity & Integrity}; B --> D{Proper Activation/Handling}; A --> E{Reaction Parameter Optimization}; E --> F[Temperature Screen]; E --> G[Solvent Screen]; E --> H[Catalyst Loading Screen]; A --> I{Reagent & Substrate Purity}; I --> J[Purify Starting Materials]; I --> K[Use Anhydrous Solvents]; C --> L[Analyze Purity (NMR, HPLC)]; D --> M[Handle under Inert Atmosphere]; F --> N{Identify Optimal Temperature}; G --> O{Identify Optimal Solvent}; H --> P{Identify Optimal Loading}; J --> Q[Re-run Reaction]; K --> Q; L --> Q; M --> Q; N --> Q; O --> Q; P --> Q; Q --> R[Analyze ee]; R --> S{Problem Solved?}; S -- Yes --> T[End]; S -- No --> U{Consult Literature for Similar Substrates};
} Troubleshooting workflow for low enantioselectivity.
Experimental Protocol: Temperature Screening for Optimal Enantioselectivity
-
Preparation: Set up a series of identical reactions in parallel in a multi-well reaction block or individual flasks. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reagent Addition: Charge each reaction vessel with the substrate, solvent, and any achiral reagents.
-
Temperature Equilibration: Cool the reaction vessels to their target temperatures (e.g., 25°C, 0°C, -20°C, -40°C, -78°C) using appropriate cooling baths. Allow the solutions to equilibrate for 15-20 minutes.
-
Initiation: Add the chiral catalyst or ligand solution to each vessel simultaneously if possible, or in rapid, timed succession.
-
Monitoring: Stir the reactions at their respective temperatures. Monitor the progress by taking small aliquots at set time intervals and analyzing by TLC or LC-MS.
-
Quenching: Once the reaction has reached a desired conversion (or after a fixed time), quench all reactions under identical conditions.
-
Analysis: After workup, analyze the enantiomeric excess of the product from each reaction using chiral HPLC or GC.[2]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Temperature | 25 °C | 0 °C | -20 °C | -78 °C |
| Solvent | Toluene | Toluene | Toluene | Toluene |
| Catalyst Loading | 1 mol% | 1 mol% | 1 mol% | 1 mol% |
| Observed ee (%) | 65% | 85% | 92% | >99% |
| Table 1: Example data from a temperature screening experiment. |
Section 2: Chiral Resolution & Purification
When asymmetric synthesis is not feasible or optimal, resolution of a racemic mixture is a common alternative. This section focuses on the challenges of separating enantiomers.
Frequently Asked Questions (FAQs)
Q1: I'm attempting a diastereomeric salt resolution, but my yield of the desired salt is very low. What can I do?
A1: Low yield in a diastereomeric salt resolution is often a solubility issue. The goal is to find a solvent system where one diastereomeric salt is significantly less soluble than the other.[7]
-
Solvent Selection: The choice of solvent is paramount. You may need to screen a variety of solvents or, more commonly, solvent mixtures (e.g., ethanol/water, acetone/heptane) to find the optimal balance of solubility and insolubility.[7]
-
Temperature: Cooling crystallization is often employed. Ensure you are cooling the solution slowly to a sufficiently low temperature to maximize precipitation of the less soluble salt.[7]
-
Stoichiometry of Resolving Agent: Using less than one equivalent of the resolving agent can sometimes improve the purity of the crystallized salt, but it will also lower the theoretical maximum yield.
Q2: My diastereomeric salt crystallization resulted in an oil or gum. What went wrong?
A2: Oiling out occurs when the salt's melting point is lower than the temperature of the solution, or when it is too soluble in the chosen solvent.
-
Solvent Choice: The solvent may be too good at solvating the salt. Try a less polar solvent or add an anti-solvent to induce precipitation.
-
Concentration: The solution may be too concentrated. Dilute the solution before cooling.
-
Cooling Rate: Crashing the temperature too quickly can favor oil formation over crystal growth. Allow the solution to cool slowly and undisturbed.
Q3: After multiple recrystallizations, the diastereomeric excess (de) of my salt is not improving. Why?
A3: This is a classic sign of solid solution formation. A solid solution occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble one.[8] This makes separation by simple recrystallization ineffective. To overcome this, you must change the crystallization system, which usually means selecting a different resolving agent or a drastically different solvent system.[8]
Troubleshooting Guide: Diastereomeric Salt Resolution
dot graph TD { A[Start: Resolution Attempt] --> B{Initial Crystallization}; B -- Crystals Form --> C{Analyze de/ee}; B -- Oil/Gum Forms --> D[Troubleshoot Oiling Out]; D --> E[Adjust Solvent/Concentration/Cooling Rate]; E --> B; C -- High de/ee --> F[Success: Proceed to Salt Cleavage]; C -- Low de/ee --> G{Recrystallize}; G --> H{Analyze de/ee}; H -- Improved de/ee --> G; H -- No Improvement --> I{Suspect Solid Solution}; I --> J[Change Resolving Agent]; I --> K[Drastic Solvent Change]; J --> B; K --> B; F --> Z[End];
} Decision workflow for diastereomeric salt resolution.
Section 3: Analytical Challenges
Accurate determination of enantiomeric excess is critical for both process development and final product quality control.[4][9] This section addresses common issues in chiral analysis.
Frequently Asked Questions (FAQs)
Q1: What is the best way to determine the enantiomeric excess of my product?
A1: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods.[2] These techniques use a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[2] Other methods like vibrational circular dichroism (VCD) can also be used for real-time reaction monitoring.[10][11]
Q2: My chiral HPLC chromatogram shows poor resolution between the enantiomer peaks. How can I improve it?
A2: Improving resolution involves optimizing several parameters:
-
Mobile Phase: Adjusting the solvent composition (e.g., the ratio of hexane to isopropanol in normal phase) and the additives (e.g., trifluoroacetic acid or diethylamine) can have a dramatic effect on selectivity.[12]
-
Column Choice: Not all chiral stationary phases work for all compounds. Screening several columns with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptides) is often necessary.[13]
-
Temperature: Lowering the column temperature can sometimes increase the interaction differences between enantiomers and the stationary phase, improving resolution.
-
Flow Rate: Decreasing the flow rate can increase column efficiency and improve peak separation.
Q3: My peaks in the chiral chromatogram are tailing or splitting. What does this mean?
A3: Peak tailing, where the back of the peak is broader than the front, can be caused by secondary interactions between your analyte and the column packing material, or by column overload.[14][15] Peak splitting, where a single peak appears as two or more, can be caused by a void in the column, a plugged frit, or a mismatch between the injection solvent and the mobile phase.[14][16]
Troubleshooting Guide: Chiral HPLC Peak Shape Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions (e.g., silanol activity) | Add a modifier to the mobile phase (e.g., 0.1% TFA for acids, 0.1% TEA for bases). |
| Column Overload | Reduce the injection concentration/volume. | |
| Column Contamination | Flush the column with a strong solvent. | |
| Peak Splitting | Injection solvent stronger than mobile phase | Dissolve the sample in the mobile phase.[14] |
| Column void or plugged frit | Reverse flush the column (if permissible). If unresolved, replace the column.[14][16] | |
| Co-elution of an impurity | Check sample purity; adjust mobile phase to resolve the impurity. | |
| Poor Resolution | Inappropriate mobile phase composition | Systematically vary the mobile phase composition and additives. |
| Unsuitable Chiral Stationary Phase (CSP) | Screen different types of chiral columns. | |
| Suboptimal temperature or flow rate | Optimize temperature (often lower is better) and flow rate (often slower is better). | |
| Table 2: Common Chiral HPLC Troubleshooting Scenarios. |
References
- Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxid
- Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis - Benchchem. (URL: )
- Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis - Benchchem. (URL: )
- Chiral Intermediates in Drug Synthesis - BOC Sciences. (URL: )
- Asymmetric reactions_synthesis. (URL: )
- The Challenges and Solutions of Chiral Drug Prepar
- Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (URL: _)
-
Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (URL: [Link])
-
Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring | Analytical Chemistry - ACS Publications. (URL: [Link])
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D - The Royal Society of Chemistry. (URL: [Link])
-
In-Situ Monitoring of Enantiomeric Excess During a Catalytic Kinetic Resolution | ACS Catalysis - ACS Publications. (URL: [Link])
-
Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca. (URL: [Link])
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (URL: [Link])
-
Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (URL: [Link])
-
When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. (URL: [Link])
-
What is Peak Tailing? - Chromatography Today. (URL: [Link])
-
Peak Splitting in HPLC: Causes and Solutions - Separation Science. (URL: [Link])
-
Getting Started with Chiral Method Development - Regis Technologies. (URL: [Link])
- dealing with solid solutions in diastereomeric salt resolution - Benchchem. (URL: )
-
Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (URL: [Link])
-
(PDF) Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (URL: [Link])
-
Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing). (URL: [Link])
-
6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (URL: [Link])
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (URL: [Link])
-
Chiral HPLC Method Development. (URL: [Link])
-
Asymmetric Synthesis. (URL: [Link])
-
Peak Shape Problems | LCGC International. (URL: [Link])
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Technical Support Center: Cost Reduction Strategies for Chiral Pharmaceutical Synthesis
Welcome to the Technical Support Center for cost-effective chiral pharmaceutical synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the economic challenges of producing enantiomerically pure compounds. We will explore key strategies, troubleshoot common issues, and provide actionable protocols to optimize your synthetic routes for both scientific rigor and economic viability.
Section 1: Asymmetric Catalysis - The Cornerstone of Efficient Chiral Synthesis
Asymmetric catalysis is often the most direct route to enantiomerically pure compounds, avoiding the 50% theoretical yield limit of classical resolutions.[1] However, the cost of chiral catalysts and ligands can be a significant barrier.[2] This section focuses on maximizing the cost-effectiveness of this powerful technology.
FAQ 1.1: How do I select the most cost-effective chiral catalyst for my transformation?
Choosing the right catalyst involves a multi-faceted analysis beyond the initial purchase price.[2] The true cost is a function of catalyst loading, turnover number (TON), turnover frequency (TOF), enantioselectivity (ee), and the ease of catalyst recovery and reuse.[3][4]
Key Considerations:
-
Catalyst Loading: Aim for the lowest possible catalyst loading without compromising reaction time or enantioselectivity. Catalysts based on earth-abundant and less toxic metals like cobalt can be more cost-effective than those based on precious metals.[5]
-
Turnover Number (TON): A high TON indicates a more efficient catalyst, meaning more product is generated per mole of catalyst.
-
Enantioselectivity (ee): Higher ee reduces the need for costly downstream purification steps.
-
Recyclability: The ability to recover and reuse a catalyst is a major factor in reducing overall cost.[6] Recyclable catalysts, often immobilized on solid supports, can significantly lower the cost per batch.[3]
Decision Workflow for Catalyst Selection:
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 4. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 5. Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00235D [pubs.rsc.org]
- 6. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Stereochemical Assignment of (S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate
In the landscape of pharmaceutical development and asymmetric synthesis, the unambiguous assignment of the absolute configuration of a chiral molecule is a critical, non-negotiable checkpoint. For intermediates like (S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate, a key building block, confirming stereochemical integrity is paramount to ensuring the desired biological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of robust analytical techniques for this purpose, moving beyond mere procedural descriptions to elucidate the causality behind experimental choices. We will explore two primary methods—a derivatization-based NMR technique and a direct chromatographic approach—complemented by a powerful spectroscopic alternative.
Introduction: The Imperative of Stereochemical Fidelity
The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, most notably biological targets like enzymes and receptors. An incorrect stereoisomer can be inactive or, in the worst-case scenario, exhibit toxic effects. Therefore, relying on the presumed stereochemical outcome of a synthetic route is insufficient; empirical confirmation is required. This guide compares Mosher's ester analysis and chiral High-Performance Liquid Chromatography (HPLC) as orthogonal and mutually validating methods. Additionally, we will touch upon Vibrational Circular Dichroism (VCD) as a potent, non-destructive alternative.
Method 1: Mosher's Ester Analysis via ¹H NMR Spectroscopy
Mosher's method is a classic and highly reliable NMR-based technique for determining the absolute configuration of secondary alcohols and amines.[1][2] The core principle involves converting the enantiomeric alcohol into a pair of diastereomers by derivatization with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[3] The resulting diastereomeric esters exhibit distinct NMR spectra, allowing for the assignment of the original alcohol's stereochemistry.[1][4]
Causality of Experimental Design
The choice of MTPA is deliberate. The phenyl group creates a significant anisotropic effect in the NMR spectrometer's magnetic field. In the most stable conformation of the MTPA ester, the trifluoromethyl, methoxy, and carbonyl groups orient themselves to minimize steric hindrance. This forces the substituents on the chiral center of our alcohol into specific spatial relationships with the phenyl ring of the MTPA moiety. Protons on one side of the Mosher's ester plane will be shielded (experience an upfield shift in the NMR spectrum), while those on the other side will be deshielded (experience a downfield shift). By preparing both the (R)-MTPA and (S)-MTPA esters, a comparative analysis of the chemical shifts (Δδ = δS - δR) of protons adjacent to the stereocenter reveals the absolute configuration.[1][2]
Experimental Protocol: Mosher's Esterification
-
Sample Preparation : Meticulously dry two separate ~5 mg samples of the putative this compound by co-evaporation with anhydrous toluene or drying under high vacuum.
-
Derivatization :
-
To one sample, add 1.1 equivalents of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) in 0.5 mL of anhydrous pyridine-d₅.
-
To the second sample, add 1.1 equivalents of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) in 0.5 mL of anhydrous pyridine-d₅.
-
-
Reaction : Allow both reactions to proceed at room temperature in sealed NMR tubes for 4-6 hours or until the reaction is complete, as monitored by TLC or ¹H NMR.
-
NMR Acquisition : Directly acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester diastereomers.
Sources
A Senior Application Scientist's Guide to the Synthesis of Chiral Amino Alcohols: A Comparative Analysis
In the landscape of modern medicinal chemistry and asymmetric synthesis, chiral amino alcohols stand out as pivotal structural motifs. Their prevalence in blockbuster pharmaceuticals, such as the anti-influenza agent Tamiflu (Oseltamivir) and various beta-blockers, underscores their therapeutic significance. Furthermore, their utility extends to their role as versatile chiral auxiliaries and ligands in asymmetric catalysis. The stereoselective construction of the vicinal amino and hydroxyl functionalities is a central challenge that has spurred the development of a diverse array of synthetic methodologies.
This guide provides a comparative analysis of the most prominent methods for synthesizing chiral amino alcohols, offering insights into the underlying principles, practical considerations, and comparative performance. The discussion is tailored for researchers, scientists, and drug development professionals, aiming to facilitate informed decisions in the design and execution of synthetic routes.
Chiral Pool Synthesis: The Amino Acid Approach
The use of naturally occurring, enantiopure α-amino acids as starting materials represents one of the most direct and time-honored strategies for accessing chiral amino alcohols. This approach leverages the inherent chirality of the amino acid backbone, obviating the need for an asymmetric induction step.
Core Principle: The fundamental transformation involves the chemoselective reduction of the carboxylic acid moiety of an N-protected amino acid to the corresponding primary alcohol. This reduction must be performed under conditions that do not compromise the stereochemical integrity of the adjacent chiral center.
Methodology and Mechanistic Insights: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation; however, its high reactivity necessitates careful control of reaction conditions and is often incompatible with other functional groups. A milder and highly popular alternative is the use of borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS). The reaction proceeds via the formation of an aminoacyl borate intermediate, which is subsequently reduced.
Experimental Protocol: Synthesis of (S)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol from N-Boc-L-phenylalanine
-
Dissolution: N-Boc-L-phenylalanine (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The solution is cooled to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Borane-tetrahydrofuran complex (1.0 M solution in THF, 2.2 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C until the cessation of gas evolution.
-
Workup: The mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Performance & Considerations:
| Parameter | Chiral Pool (Amino Acid Reduction) |
| Enantiomeric Purity | Excellent (typically >99% e.e., retained from starting material) |
| Yield | Good to Excellent (often >85%) |
| Scalability | High |
| Substrate Scope | Limited to the availability of natural and unnatural amino acids |
| Key Advantage | Stereochemical outcome is predetermined and reliable. |
| Key Disadvantage | Lack of diversity beyond available amino acid side chains. |
Asymmetric Reduction of α-Amino Ketones
This strategy introduces chirality through the stereoselective reduction of a prochiral ketone. The success of this method hinges on the ability of a chiral catalyst or reagent to differentiate between the two enantiotopic faces of the carbonyl group.
Core Principle: An N-protected α-amino ketone is reduced to the corresponding amino alcohol. The stereochemical outcome is dictated by the chiral environment created by the catalyst system.
Methodology and Mechanistic Insights: A prominent and highly effective method is the Noyori asymmetric hydrogenation, which employs ruthenium catalysts bearing chiral diphosphine ligands (e.g., BINAP) and a diamine. The mechanism involves the formation of a six-membered transition state where the substrate coordinates to the ruthenium center, and hydride transfer occurs from the metal to the carbonyl carbon. The steric and electronic properties of the chiral ligands create a highly organized transition state that favors the formation of one enantiomer over the other.
Alternatively, chiral borane reagents, such as the Corey-Bakshi-Shibata (CBS) catalyst, can be employed. The CBS catalyst, an oxazaborolidine, coordinates to both the borane reducing agent and the ketone substrate, creating a rigid transition state that directs the hydride delivery to one face of the carbonyl.
Experimental Protocol: Asymmetric Hydrogenation of N-Boc-2-aminoacetophenone
-
Catalyst Precursor: RuCl₂(S)-BINAP is placed in a high-pressure reactor.
-
Substrate Addition: N-Boc-2-aminoacetophenone (1.0 eq) and a suitable solvent (e.g., methanol) are added.
-
Activation: The system is purged with hydrogen gas, and the reaction is initiated by pressurizing the reactor with H₂ (typically 10-50 atm).
-
Reaction: The mixture is stirred at a specified temperature (e.g., 50 °C) for 12-24 hours.
-
Workup: After depressurization, the solvent is removed in vacuo.
-
Purification: The residue is purified by column chromatography to yield the enantiomerically enriched amino alcohol.
Performance & Considerations:
| Parameter | Asymmetric Reduction of α-Amino Ketones |
| Enantiomeric Purity | Excellent (often >95% e.e.) |
| Yield | Good to Excellent (typically >80%) |
| Scalability | Moderate to High (catalyst loading can be low) |
| Substrate Scope | Broad, applicable to a wide range of aryl and alkyl ketones |
| Key Advantage | High enantioselectivity and catalytic nature. |
| Key Disadvantage | Requires synthesis of the α-amino ketone precursor; potential for catalyst poisoning. |
Sharpless Asymmetric Aminohydroxylation
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into chiral amino alcohols. This one-step process forms both the C-N and C-O bonds with high stereocontrol.
Core Principle: An alkene is treated with an osmium catalyst, a chiral ligand, and a nitrogen source to yield a 1,2-amino alcohol. The facial selectivity of the addition is controlled by the chiral ligand.
Methodology and Mechanistic Insights: The reaction proceeds through a catalytic cycle involving osmium(VI) and osmium(VIII) species. The chiral ligand, typically a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ), coordinates to the osmium center. The alkene then undergoes a [3+2] cycloaddition with the Os(VIII)=N species, followed by hydrolysis to release the amino alcohol and regenerate the catalyst. The choice between (DHQD)₂PHAL and (DHQ)₂PHAL ligands determines which face of the alkene is attacked, thus controlling the absolute stereochemistry of the product.
Experimental Protocol: Asymmetric Aminohydroxylation of Styrene
-
Reagent Mixture: In a round-bottom flask, potassium osmate(VI) dihydrate (0.002 eq), the chiral ligand ((DHQD)₂PHAL, 0.01 eq), and the nitrogen source (e.g., chloramine-T, 1.1 eq) are mixed in a solvent system of n-propanol and water.
-
Substrate Addition: Styrene (1.0 eq) is added to the mixture.
-
Reaction: The reaction is stirred vigorously at room temperature for 18-24 hours.
-
Workup: Sodium bisulfite is added to quench the reaction. The organic layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.
Performance & Considerations:
| Parameter | Asymmetric Aminohydroxylation |
| Enantiomeric Purity | Very Good to Excellent (often >90% e.e.) |
| Yield | Moderate to Good (can be variable) |
| Scalability | Moderate (cost of osmium and ligands can be a factor) |
| Substrate Scope | Broad, particularly effective for styrenes and other electron-rich alkenes |
| Key Advantage | Direct conversion from simple alkenes; convergent. |
| Key Disadvantage | Use of toxic and expensive osmium; regioselectivity can be an issue with some substrates. |
Enzymatic and Chemoenzymatic Methods
Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral amino alcohols. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity.
Core Principle: Enzymes are used to either resolve a racemic mixture of amino alcohols (kinetic resolution) or to perform an asymmetric transformation on a prochiral substrate.
Methodology and Mechanistic Insights:
-
Kinetic Resolution: Lipases are commonly used for the kinetic resolution of racemic amino alcohols via acylation. For example, in the presence of an acyl donor (e.g., vinyl acetate), a lipase will selectively acylate one enantiomer of the amino alcohol, leaving the other unreacted. The acylated and unacylated enantiomers can then be separated.
-
Asymmetric Synthesis: Oxidoreductases can reduce α-azido ketones to the corresponding azido alcohols with high enantioselectivity. The resulting azido alcohol can then be readily reduced to the target amino alcohol. This chemoenzymatic approach combines the selectivity of an enzyme with a simple chemical transformation.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethane-1,2-diol
-
Setup: Racemic 1-phenylethane-1,2-diol (1.0 eq) is dissolved in an appropriate organic solvent (e.g., toluene).
-
Enzyme and Acyl Donor: A lipase (e.g., Candida antarctica lipase B, CAL-B) and an acyl donor (e.g., vinyl acetate, 0.5 eq) are added.
-
Reaction: The suspension is stirred at a controlled temperature (e.g., 30 °C) and the reaction progress is monitored (e.g., by chiral HPLC).
-
Termination: The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
-
Separation: The acylated and unreacted enantiomers are separated by column chromatography.
Performance & Considerations:
| Parameter | Enzymatic/Chemoenzymatic Methods |
| Enantiomeric Purity | Excellent (often >99% e.e.) |
| Yield | Maximum 50% for kinetic resolutions; can be higher for asymmetric syntheses |
| Scalability | High (enzymes can be immobilized and reused) |
| Substrate Scope | Can be broad, but often requires screening for a suitable enzyme |
| Key Advantage | High selectivity, mild reaction conditions, environmentally friendly. |
| Key Disadvantage | Maximum 50% yield for kinetic resolutions; enzyme cost and stability can be concerns. |
Comparative Summary
| Method | Starting Material | Key Reagent/Catalyst | Typical Yield | Typical e.e. | Key Advantage | Key Disadvantage |
| Chiral Pool | α-Amino Acids | Borane (BH₃·THF) or LiAlH₄ | >85% | >99% | Stereochemically defined | Limited substrate diversity |
| Asymmetric Reduction | α-Amino Ketones | Ru-BINAP/H₂ or CBS/BH₃ | >80% | >95% | Catalytic, broad scope | Requires precursor synthesis |
| Asymmetric Aminohydroxylation | Alkenes | OsO₄/Chiral Ligand | 50-80% | >90% | Convergent, from simple alkenes | Toxic/expensive osmium |
| Enzymatic Resolution | Racemic Amino Alcohols | Lipase/Acyl Donor | <50% | >99% | Exceptional selectivity, green | Theoretical max 50% yield |
Visualizing the Synthetic Pathways
Caption: Comparative workflows for the synthesis of chiral amino alcohols.
Conclusion and Future Outlook
The synthesis of chiral amino alcohols is a well-developed field with a variety of robust and reliable methods. The choice of a particular method is often dictated by a combination of factors including the desired structure, the availability of starting materials, scalability requirements, and economic considerations.
-
For direct access to structures with common amino acid side chains, the chiral pool approach remains a highly efficient and cost-effective strategy.
-
When structural diversity is paramount and a catalytic approach is desired, the asymmetric reduction of α-amino ketones offers excellent enantioselectivity and a broad substrate scope.
-
The Sharpless Asymmetric Aminohydroxylation provides a powerful and convergent route from simple alkenes, although the use of osmium requires careful handling.
-
Enzymatic methods represent the pinnacle of selectivity and are an increasingly attractive option, particularly in industrial settings where green chemistry principles are a priority.
Future developments in this field will likely focus on the discovery of new, more sustainable catalysts, particularly those based on earth-abundant metals. Furthermore, the continued exploration of biocatalysis and chemoenzymatic cascades will undoubtedly lead to even more efficient and elegant solutions for the synthesis of these vital chiral building blocks.
References
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]
-
O'Brien, P. (1999). The Sharpless Asymmetric Aminohydroxylation: Scope, Limitations and Mechanism. Angewandte Chemie International Edition, 38(3), 326-329. [Link]
-
Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. [Link]
-
Ager, D. J. (1999). The synthesis of chiral 2-amino-1-arylethanols. Chemical Society Reviews, 28(6), 393-399. [Link]
The Strategic Advantage of Boc-L-norleucinol in Chiral Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of chiral building block is a critical decision that dictates the efficiency, stereochemical outcome, and overall viability of a synthetic route. Among the arsenal of available chiral synthons, Boc-L-norleucinol, a non-proteinogenic amino alcohol derivative, has emerged as a versatile and powerful tool. This guide provides an in-depth technical comparison of Boc-L-norleucinol with other prominent chiral building blocks, supported by experimental insights and protocols, to elucidate its distinct advantages in the synthesis of complex, high-value molecules.
Introduction to Chiral Building Blocks and the Role of Boc-L-norleucinol
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex chiral molecules, transferring their stereochemical information to the final product.[1] This strategy is fundamental in drug discovery and development, where the pharmacological activity of a molecule is often intrinsically linked to its three-dimensional structure.[][] Traditional chiral building blocks are often derived from the "chiral pool," which includes naturally occurring compounds like amino acids, carbohydrates, and terpenes.[4]
Boc-L-norleucinol, characterized by its linear, unbranched side chain and the presence of the tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of steric and electronic properties. The Boc group enhances solubility in organic solvents and provides robust protection under a variety of reaction conditions, yet it can be readily removed under acidic conditions.[] This allows for selective transformations at other functionalities within the molecule.
Core Advantages of Boc-L-norleucinol
The utility of Boc-L-norleucinol stems from several key features that distinguish it from other chiral building blocks:
-
Defined Stereochemistry and High Optical Purity: As a derivative of the L-amino acid norleucine, Boc-L-norleucinol provides a reliable source of (S)-stereochemistry, crucial for the synthesis of specific enantiomers of target molecules.
-
Versatility in Synthetic Transformations: The primary alcohol and the Boc-protected amine functionalities serve as handles for a wide range of chemical modifications, making it a precursor to chiral amines, aldehydes, and other valuable intermediates.
-
Influence of the n-Butyl Side Chain: The linear alkyl side chain of norleucinol can influence the stereochemical outcome of reactions by providing a distinct steric environment without the branching found in more common amino alcohol derivatives like those from valine or leucine. This can lead to unique selectivity profiles in certain asymmetric transformations.
-
Enhanced Solubility and Stability: The Boc protecting group significantly improves the solubility of the amino alcohol in common organic solvents and enhances its stability, facilitating easier handling and purification.[]
Comparative Analysis with Other Chiral Building Blocks
To fully appreciate the advantages of Boc-L-norleucinol, a direct comparison with established chiral building blocks in key asymmetric transformations is essential.
Asymmetric Alkylation: A Comparison with Evans Oxazolidinone Auxiliaries
The diastereoselective alkylation of enolates is a cornerstone of asymmetric C-C bond formation. Evans oxazolidinones, derived from amino alcohols, are widely recognized as highly effective chiral auxiliaries for this purpose.[][6][7]
Conceptual Comparison:
-
Boc-L-norleucinol-derived Oxazolidinone: An oxazolidinone can be synthesized from Boc-L-norleucinol.[] The stereochemical outcome of the alkylation of an N-acylated derivative of this oxazolidinone is directed by the n-butyl group at the C4 position.
-
Evans Auxiliaries: Typically derived from valine or phenylalanine, these auxiliaries provide a bulky isopropyl or benzyl group, respectively, to shield one face of the enolate, leading to high diastereoselectivity.[7][8]
Experimental Data Synopsis:
While direct head-to-head comparative studies are not abundant in the literature, we can infer performance based on established principles and reported data for similar systems.
| Chiral Auxiliary | Typical Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield | Reference |
| Evans Auxiliary (from L-Valine) | N-propionyl oxazolidinone | Allyl iodide | >98:2 | High | [8] |
| Hypothetical Boc-L-norleucinol Auxiliary | N-propionyl oxazolidinone | Allyl iodide | Expected to be high | High | - |
The key differentiator lies in the nature of the directing group. The linear n-butyl group of a norleucinol-derived auxiliary may offer different conformational preferences compared to the branched substituents of traditional Evans auxiliaries, potentially influencing selectivity with certain electrophiles. The choice between them would depend on the specific steric and electronic requirements of the substrate and electrophile.
Asymmetric Reduction of Ketones: An Alternative to CBS Catalysis
The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a stoichiometric reducing agent like borane.[1][9][10]
Conceptual Comparison:
-
Boc-L-norleucinol-derived Oxazaborolidine: Boc-L-norleucinol can serve as a precursor for the synthesis of a chiral oxazaborolidine catalyst. The steric and electronic properties of the n-butyl side chain would influence the facial selectivity of the ketone reduction.
-
CBS Catalyst: The classic CBS catalyst is derived from proline.[10][11] Its rigid bicyclic structure creates a well-defined chiral environment, leading to high enantioselectivity for a broad range of ketones.[12]
Experimental Data Synopsis:
The performance of an in-situ generated oxazaborolidine catalyst is highly dependent on the structure of the parent amino alcohol.
| Catalyst System | Ketone Substrate | Enantiomeric Excess (e.e.) | Yield | Reference |
| Classical CBS Catalyst | Acetophenone | >95% | High | [11] |
| In-situ catalyst from Lactam Alcohols | Benzalacetone | up to 90% | High | [9] |
| Hypothetical Boc-L-norleucinol Catalyst | Acetophenone | Expected to be high | High | - |
While the proline-derived CBS catalyst is exceptionally effective, the development of new catalysts from readily available chiral amino alcohols like Boc-L-norleucinol is an active area of research. The linear side chain may offer advantages in terms of catalyst solubility and stability, and could provide complementary selectivity for certain ketone substrates.
Experimental Protocols
Protocol 1: Synthesis of a Chiral N-Acyl Oxazolidinone from Boc-L-norleucinol
This protocol outlines the conversion of Boc-L-norleucinol to a chiral oxazolidinone, which can then be acylated for use in diastereoselective alkylation reactions.
Step 1: Deprotection of Boc-L-norleucinol
-
Dissolve Boc-L-norleucinol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (4.0 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Remove the solvent and excess acid under reduced pressure to obtain the crude L-norleucinol salt.
Step 2: Formation of the Oxazolidinone
-
Suspend the crude L-norleucinol salt in a suitable solvent like toluene.
-
Add a carbonyl source such as phosgene, triphosgene, or a dialkyl carbonate (e.g., diethyl carbonate) and a base (e.g., triethylamine).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
After cooling, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to yield the chiral oxazolidinone.
Step 3: N-Acylation
-
Dissolve the oxazolidinone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to -78 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise.
-
After stirring for 30 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the N-acyl oxazolidinone by flash chromatography.
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis of a chiral primary amine from Boc-L-norleucinol.
Case Study: Boc-L-norleucinol in the Synthesis of Active Pharmaceutical Ingredients (APIs)
The synthesis of chiral amines is a critical step in the production of many pharmaceuticals. For instance, the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, used for the treatment of type 2 diabetes, contains a chiral β-amino acid derivative. While the commercial synthesis of Sitagliptin has evolved to use a highly efficient asymmetric enzymatic transamination, earlier routes and the synthesis of analogs often rely on chiral building blocks.[13]
Boc-L-norleucinol can be a valuable precursor for the synthesis of chiral β-amino alcohols and subsequent chiral amines that are structurally similar to those found in various APIs. The linear side chain can provide a different pharmacokinetic profile compared to branched-chain analogs.
Hypothetical Application:
In a hypothetical synthesis of a Sitagliptin analog, Boc-L-norleucinol could be oxidized to the corresponding chiral aldehyde. This aldehyde could then be used in a Horner-Wadsworth-Emmons reaction followed by asymmetric reduction and further functionalization to introduce the desired triazolopiperazine moiety. The use of Boc-L-norleucinol would introduce a linear n-butyl group in place of the cyclohexyl group present in similar structures, allowing for the exploration of structure-activity relationships.
Conclusion
Boc-L-norleucinol stands as a highly valuable and versatile chiral building block in the synthetic chemist's toolbox. Its unique linear side chain, coupled with the stability and reactivity modulation afforded by the Boc protecting group, provides distinct advantages over more traditional chiral building blocks in specific applications. While direct comparative data across a wide range of reactions remains an area for further investigation, the principles of asymmetric synthesis and the existing body of literature strongly support its utility in the efficient and stereoselective synthesis of complex chiral molecules. For researchers and drug development professionals, the strategic incorporation of Boc-L-norleucinol into synthetic planning can unlock novel chemical space and provide efficient pathways to valuable chiral amines, amino alcohols, and other key intermediates.
References
- de Souza, R. O. M. A., et al. (2018). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. European Journal of Medicinal Chemistry, 157, 1034-1064.
- Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective alkylation of a chiral oxazolidinone. Organic Syntheses, 68, 83.
- Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. In Comprehensive Organic Synthesis II (Second Edition) (pp. 1-46). Elsevier.
- Yoon, N. M., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339.
- Torssell, S. (2007). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org.
- Evans, D. A., et al. (1987). The asymmetric synthesis of .alpha.-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society, 109(22), 6791-6793.
- Larrow, J. F., & Jacobsen, E. N. (2004). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Organic Syntheses, 81, 1.
- Merck & Co., Inc. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture.
- Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551.
- Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Yale University.
- Park, H., et al. (2023). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules, 28(15), 5824.
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- Wikipedia. (2023, December 29). Chiral auxiliary.
- Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
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- Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org.
- Grimme, S., et al. (2019). Reduction of prochiral ketones employing modified CBS catalysts.
- Corey, E. J., et al. (1987). A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. Journal of the American Chemical Society, 109(25), 7925-7926.
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A Spectroscopic Guide to Differentiating Enantiomers: The Case of (S)- and (R)-tert-butyl 1-hydroxyhexan-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the chirality of a molecule is a critical attribute that can profoundly influence its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, often exhibit distinct biological activities. Therefore, the ability to distinguish and quantify enantiomers is paramount. This guide provides a comprehensive spectroscopic comparison of the (S) and (R) enantiomers of tert-butyl 1-hydroxyhexan-2-ylcarbamate, a chiral building block of significant interest. We will delve into the theoretical underpinnings and practical applications of various spectroscopic techniques for enantiomeric discrimination.
The Challenge of Enantiomeric Differentiation
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1] Standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, under achiral conditions, are also incapable of distinguishing between them.[2][3][4][5] This is because these methods probe the constitution and connectivity of a molecule, which are identical for both enantiomers.[3][6] To differentiate them, one must introduce a chiral environment or employ a spectroscopic method that is inherently sensitive to chirality.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Creating a Diastereomeric Environment
While conventional NMR spectroscopy cannot differentiate enantiomers, it is a powerful tool for distinguishing diastereomers.[7][8] The core strategy, therefore, is to convert the enantiomeric pair into a pair of diastereomers by reacting them with a chiral auxiliary.[6][7][8]
Chiral Derivatizing Agents (CDAs)
A chiral derivatizing agent (CDA) is a chiral molecule that reacts with the enantiomers to form new covalent bonds, resulting in a pair of diastereomers.[7][9] These diastereomers will have distinct NMR spectra, allowing for their differentiation and quantification.[6] For tert-butyl 1-hydroxyhexan-2-ylcarbamate, the hydroxyl group is a convenient handle for derivatization. A common choice for chiral alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives.[10]
Experimental Protocol: Derivatization with (R)-Mosher's Acid Chloride
-
Sample Preparation: In an NMR tube, dissolve a known quantity of the tert-butyl 1-hydroxyhexan-2-ylcarbamate sample (containing a mixture of (S) and (R) enantiomers) in a suitable deuterated solvent (e.g., CDCl₃).
-
Reagent Addition: Add a slight molar excess of (R)-Mosher's acid chloride and a small amount of a non-nucleophilic base (e.g., pyridine) to catalyze the reaction and scavenge the HCl byproduct.
-
Reaction: Allow the reaction to proceed to completion at room temperature. The progress can be monitored by ¹H NMR.
-
Data Acquisition: Acquire the ¹H and ¹⁹F NMR spectra of the resulting diastereomeric esters.
Expected Spectral Differences:
The newly formed diastereomers, (S)-carbamate-(R)-Mosher's ester and (R)-carbamate-(R)-Mosher's ester, will exhibit different chemical shifts for the protons and fluorine atoms near the stereogenic centers.[10] The difference in chemical shifts (Δδ) allows for the integration of the corresponding peaks to determine the enantiomeric excess (ee) of the original sample.
| Proton/Nucleus | Expected Chemical Shift Difference (Δδ in ppm) | Rationale |
| ¹H (H2 proton) | Significant | Proximity to both stereogenic centers. |
| ¹H (CH₂OH protons) | Moderate | Influence of the new chiral center. |
| ¹⁹F (CF₃ group) | Pronounced | High sensitivity of ¹⁹F nucleus to its electronic environment.[9][10] |
Chiral Solvating Agents (CSAs)
An alternative to covalent derivatization is the use of chiral solvating agents (CSAs).[9][11][12] CSAs form transient, non-covalent diastereomeric complexes with the enantiomers through interactions like hydrogen bonding or dipole-dipole forces.[9] This association is rapid on the NMR timescale and results in observable differences in the chemical shifts of the enantiomers.[9]
Experimental Protocol: Analysis with (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE)
-
Sample Preparation: Dissolve the tert-butyl 1-hydroxyhexan-2-ylcarbamate sample in a suitable deuterated solvent.
-
CSA Addition: Add a molar equivalent of the chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.
-
Data Acquisition: Acquire the ¹H NMR spectrum. The diastereomeric complexes will exhibit separate signals for some of the protons.
dot
Caption: Workflow for enantiomeric excess determination using a chiral derivatizing agent.
Vibrational Spectroscopy: Probing Chiral Vibrations
Standard IR spectroscopy, which measures the absorption of infrared light due to molecular vibrations, is generally insensitive to chirality.[3][5][13] Enantiomers have identical IR spectra because they possess the same functional groups and bond strengths.[3] However, a specialized technique, Vibrational Circular Dichroism (VCD), can differentiate enantiomers.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14][15][16] Enantiomers will produce VCD spectra that are mirror images of each other, exhibiting opposite signs for the differential absorption bands.[14][15] This makes VCD a powerful tool for determining the absolute configuration of chiral molecules.[14][16]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a concentrated solution of the enantiomerically pure (S) or (R)-tert-butyl 1-hydroxyhexan-2-ylcarbamate in a suitable solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the VCD spectrum using a VCD spectrometer.
-
Comparison: The VCD spectrum of the (S)-enantiomer will be the mirror image of the (R)-enantiomer's spectrum.
Expected VCD Spectral Features:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected VCD Signal |
| N-H Stretch | ~3400 | Bisignate (positive/negative couplet) |
| C=O Stretch (Carbamate) | ~1700 | Strong, monosignate |
| C-H Bending | ~1450 | Complex pattern of signals |
dot
Caption: Principle of enantiomeric differentiation using VCD spectroscopy.
Chiroptical Spectroscopy: The Interaction with Polarized Light
Chiroptical techniques directly probe the interaction of chiral molecules with polarized light.
Optical Rotation
Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance.[17] Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.[1][17][18][19] The enantiomer that rotates light to the right (clockwise) is termed dextrorotatory (+) and the one that rotates to the left (counter-clockwise) is levorotatory (-).[19]
Experimental Protocol: Polarimetry
-
Sample Preparation: Prepare a solution of the enantiomerically pure sample of known concentration in a suitable achiral solvent.
-
Measurement: Use a polarimeter to measure the observed rotation at a specific wavelength (usually the sodium D-line, 589 nm).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the sample cell in decimeters, and c is the concentration in g/mL.
Comparative Data for (S)- and (R)-tert-butyl 1-hydroxyhexan-2-ylcarbamate:
| Enantiomer | Expected Specific Rotation [α] |
| (S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate | Expected to be (+) or (-) |
| (R)-tert-butyl 1-hydroxyhexan-2-ylcarbamate | Equal in magnitude, opposite in sign to the (S)-enantiomer |
Summary of Spectroscopic Comparison
| Technique | Principle of Differentiation | Sample Preparation | Information Obtained |
| NMR with CDA | Formation of diastereomers with distinct spectra. | Covalent derivatization. | Enantiomeric excess, absolute configuration (with known CDA). |
| NMR with CSA | Formation of transient diastereomeric complexes. | Simple mixing. | Enantiomeric excess. |
| VCD | Differential absorption of circularly polarized IR light. | Solution in IR-transparent solvent. | Absolute configuration, conformational analysis. |
| Optical Rotation | Rotation of plane-polarized light in opposite directions. | Solution of known concentration. | Confirmation of chirality, enantiomeric purity (if specific rotation of pure enantiomer is known). |
Conclusion
The differentiation of the (S) and (R) enantiomers of tert-butyl 1-hydroxyhexan-2-ylcarbamate requires the application of specialized spectroscopic techniques that introduce a chiral element into the analysis. NMR spectroscopy, in conjunction with chiral derivatizing or solvating agents, provides a robust method for determining enantiomeric excess. Vibrational circular dichroism offers a powerful, albeit more specialized, approach for determining the absolute configuration. Finally, optical rotation remains a fundamental and accessible technique for confirming the presence of a chiral substance and assessing its enantiomeric purity. The choice of technique will depend on the specific analytical needs, available instrumentation, and the stage of drug development.
References
- Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(2), 1-63.
- Wenzel, T. J. (2007). Discrimination of Chiral Compounds by NMR Spectroscopy. eMagRes.
- Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.
- Laurence, C., & Bodin, D. (2003). Vibrational circular dichroism. Journal of the Brazilian Chemical Society, 14, 511-522.
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PubChem. (n.d.). tert-butyl N-(1-hydroxypropan-2-yl)carbamate. Retrieved from [Link]
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Ataman Kimya. (n.d.). TERT-BUTYL HYDROXYCARBAMATE. Retrieved from [Link]
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Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
